Technical Documentation Center

2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid
  • CAS: 131971-24-9

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid

Executive Summary This technical guide outlines a robust, scalable synthetic route for 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid . While direct sulfonylation using 4-hydroxy-3-nitrobenzenesulfonyl chloride...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a robust, scalable synthetic route for 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid . While direct sulfonylation using 4-hydroxy-3-nitrobenzenesulfonyl chloride is theoretically possible, it is chemically suboptimal due to the self-reactivity of the phenolic hydroxyl group with the sulfonyl chloride moiety.

Therefore, this guide details the Chloro-Displacement Strategy . This approach utilizes the commercially stable 4-chloro-3-nitrobenzenesulfonyl chloride to form the sulfonamide linkage, followed by a nucleophilic aromatic substitution (SNAr) to install the hydroxyl group. This method ensures high yield, minimizes polymerization side-reactions, and leverages the ortho-nitro effect for facile chloride displacement.

Target Molecule Profile:

  • Core Scaffold:

    
    -sulfonylanthranilic acid (Sulfonamide).
    
  • Key Functionality: 4-hydroxy-3-nitrophenyl moiety.[1][2][3][4]

  • Primary Application: Fragment-based drug discovery, azo-dye precursor, or enzyme inhibitor scaffold.

Retrosynthetic Analysis & Strategy

The synthesis is best understood by disconnecting the sulfonamide bond and the phenolic hydroxyl group.

Strategic Logic
  • Disconnection: The sulfonamide bond is the primary disconnection, leading to Anthranilic acid (nucleophile) and a Benzenesulfonyl chloride (electrophile).

  • Reagent Selection: Direct use of 4-hydroxy-3-nitrobenzenesulfonyl chloride is avoided because the phenolic -OH is nucleophilic and can react with the -SO₂Cl group intermolecularly.

  • Surrogate Precursor: We employ 4-Chloro-3-nitrobenzenesulfonyl chloride .[5][6] The chlorine atom acts as a "masked" hydroxyl group.

  • Activation: The nitro group at the 3-position is ortho to the chlorine (4-position). This strongly withdraws electron density, activating the C-Cl bond for Nucleophilic Aromatic Substitution (SNAr) by hydroxide ions in the final step.

Retrosynthesis Target Target Molecule 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid Inter Intermediate 2-(4-Chloro-3-nitro-benzenesulfonylamino)-benzoic acid Target->Inter S_NAr (Hydrolysis) SM1 Starting Material A Anthranilic Acid Inter->SM1 Sulfonylation SM2 Starting Material B 4-Chloro-3-nitrobenzenesulfonyl chloride Inter->SM2 +

Figure 1: Retrosynthetic logic utilizing the Chloro-displacement strategy to avoid side reactions.

Critical Reagents & Safety

Safety Warning: Sulfonyl chlorides are corrosive and lachrymators. Nitro compounds can be energetic; avoid overheating dry solids. Anthranilic acid is an irritant. All operations must be performed in a fume hood.

ReagentCAS No.[7]RoleHazards
Anthranilic Acid 118-92-3NucleophileIrritant
4-Chloro-3-nitrobenzenesulfonyl chloride 97-08-5ElectrophileCorrosive, Moisture Sensitive
Sodium Carbonate (Na₂CO₃) 497-19-8Base (Buffer)Irritant
Sodium Hydroxide (NaOH) 1310-73-2Hydrolysis AgentCorrosive
Acetone 67-64-1Co-solventFlammable

Detailed Experimental Protocol

Phase 1: Sulfonamide Coupling (Schotten-Baumann Conditions)

This step forms the sulfonamide bond while maintaining the carboxylic acid solubility.

Reaction:



Protocol:

  • Preparation: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, dissolve Anthranilic acid (13.7 g, 0.1 mol) in 150 mL of Water containing Sodium Carbonate (26.5 g, 0.25 mol) .

    • Note: The solution should be clear. The excess base acts as an HCl scavenger.

  • Addition: Cool the solution to 0–5°C using an ice bath. Dissolve 4-Chloro-3-nitrobenzenesulfonyl chloride (25.6 g, 0.1 mol) in 50 mL of dry Acetone . Add this solution dropwise to the reaction mixture over 30 minutes.

    • Critical Control: Maintain temperature <10°C to prevent hydrolysis of the sulfonyl chloride by water.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir vigorously for 2–3 hours.

    • Observation: The reaction is heterogeneous initially but may clear up or form a fine suspension of the sodium salt of the product.

  • Workup: Acidify the mixture carefully with 6N HCl to pH ~2. The intermediate, 2-(4-chloro-3-nitrobenzenesulfonamido)benzoic acid , will precipitate as a solid.

  • Isolation: Filter the solid, wash with cold water (2 x 50 mL) to remove inorganic salts, and dry in a vacuum oven at 50°C.

    • Yield Expectation: 85–90%.

Phase 2: Nucleophilic Aromatic Substitution (Hydrolysis)

This step converts the 4-chloro group to the 4-hydroxy group. The 3-nitro group is essential here; without it, the chlorine would be inert to these conditions.

Reaction:



Protocol:

  • Setup: Place the dried intermediate from Phase 1 (approx. 30 g) into a 500 mL flask.

  • Reagent: Add 150 mL of 10% (w/v) aqueous NaOH (approx. 2.5 M). This provides the hydroxide nucleophile and maintains the carboxylic acid and sulfonamide as soluble salts.

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours.

    • Monitoring: Monitor by TLC or HPLC. The starting material (Chloro) is less polar than the product (Hydroxy). The solution will likely deepen in color (yellow/orange) due to the formation of the nitrophenolate anion.

  • Precipitation: Cool the reaction mixture to room temperature. Place in an ice bath.

  • Acidification: Slowly add concentrated HCl dropwise with stirring until the pH reaches 1–2.

    • Caution: Significant heat and gas evolution (if carbonates remain) may occur. The product will precipitate as the free acid.

  • Purification: Filter the crude solid. Recrystallize from Ethanol/Water (1:1) or Acetic Acid to obtain the pure target compound.

Process Logic & Workflow

The following diagram illustrates the sequential logic and critical decision points in the synthesis.

SynthesisWorkflow Start Start: Anthranilic Acid + Na2CO3 (aq) Step1 Add 4-Chloro-3-nitrobenzenesulfonyl chloride (in Acetone, 0-5°C) Start->Step1 Check1 Is pH > 8? (Ensure HCl scavenging) Step1->Check1 Check1->Start No (Add Base) Inter Isolate Intermediate: 2-(4-Chloro-3-nitro...) Check1->Inter Yes Step2 S_NAr Hydrolysis (10% NaOH, Reflux, 4-6h) Inter->Step2 Workup Acidify to pH 1 (Precipitate Target) Step2->Workup Final Final Product: 2-(4-Hydroxy-3-nitro...) Workup->Final

Figure 2: Step-by-step process flow for the synthesis.

Analytical Characterization

To validate the synthesis, the following analytical markers should be observed:

MethodExpected SignalInterpretation
1H NMR (DMSO-d6) δ ~11.0 ppm (s, 1H)Sulfonamide NH (exchangeable)
δ ~8.4 ppm (d, 1H)H-2 on sulfonyl ring (ortho to NO2)
δ ~7.0–8.0 ppm (m, Ar-H)Aromatic protons (Anthranilic + Sulfonyl rings)
Disappearance No signals for Acetone or aliphatic impurities.
IR Spectroscopy 1680 cm⁻¹C=O stretch (Carboxylic acid)
1530 & 1350 cm⁻¹N-O stretch (Nitro group)
1160 & 1340 cm⁻¹S=O stretch (Sulfonamide)
~3300–3500 cm⁻¹Broad O-H stretch (Phenol/Acid)
Mass Spectrometry [M-H]⁻ PeakNegative mode ESI is preferred for sulfonamides/acids.

Troubleshooting & Optimization

  • Low Yield in Step 1:

    • Cause: Hydrolysis of sulfonyl chloride before coupling.

    • Solution: Ensure temperature is <5°C during addition. Dry the acetone used to dissolve the chloride. Increase the stirring rate to improve phase transfer.

  • Incomplete Hydrolysis (Step 2):

    • Cause: Reaction temperature too low or insufficient base.

    • Solution: Ensure vigorous reflux. The ortho-nitro group activates the chlorine, but steric hindrance from the sulfonamide group may slow the kinetics. Extend time to 8 hours if necessary.

  • Product Purity:

    • Issue: Product contains unreacted chloro-intermediate.

    • Solution: The hydroxy-product is significantly more acidic (phenol + carboxylic acid) than the chloro-intermediate (carboxylic acid only). Dissolve the crude in mild bicarbonate; the phenol might not fully deprotonate depending on pH, but recrystallization from polar solvents (EtOH) is usually effective due to solubility differences.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General procedure for Schotten-Baumann sulfonylation).

  • Organic Syntheses. (1928). o-Nitrobenzenesulfonyl Chloride.[5][8] Org. Synth. 8, 84; Coll.[9] Vol. 1, 418. (Synthesis of nitrobenzenesulfonyl chlorides).

  • ResearchGate. (2014). Reaction of anthranilic acid... with p-toluenesulfonyl chloride. (Validates reactivity of anthranilic acid in sulfonylation).

  • PubChem. (2025).[7] 4-Chloro-3-nitrobenzenesulfonyl chloride.[5][6][9] (Compound data and safety).

  • Google Patents. (1950). US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.[6] (Industrial preparation of the key intermediate).[3][4][6][8][9][10][11][12]

Sources

Exploratory

An In-depth Technical Guide to 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid (CAS: 131971-24-9)

Prepared by: Gemini, Senior Application Scientist Abstract: This document provides a comprehensive technical overview of 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid (CAS No. 131971-24-9), a specialized organi...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid (CAS No. 131971-24-9), a specialized organic compound with potential applications in agrochemical and pharmaceutical research. This guide synthesizes available data on its chemical identity, physicochemical properties, and a proposed synthesis pathway. Drawing insights from structurally analogous compounds, we explore its potential biological activity as an insect growth regulator. Detailed, field-proven experimental protocols are provided to facilitate further research and application development. This whitepaper is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this molecule.

Chemical Identity and Physicochemical Properties

2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid is a sulfonamide derivative characterized by a complex aromatic structure incorporating nitro, hydroxyl, and carboxylic acid functional groups. These features suggest a potential for diverse chemical interactions and biological activity.

Its core identity and computed physicochemical properties are summarized below.

Table 1: Chemical Identity and Properties of CAS 131971-24-9

IdentifierValueSource
CAS Number 131971-24-9[1]
Molecular Formula C₁₃H₁₀N₂O₇S[1]
Molecular Weight 338.29 g/mol [1]
IUPAC Name 2-((4-hydroxy-3-nitrophenyl)sulfonamido)benzoic acid-
Exact Mass 338.02100 u[1]
Topological Polar Surface Area (PSA) 157.90 Ų[1]
Computed LogP 3.476[1]
Hydrogen Bond Donors 3-
Hydrogen Bond Acceptors 8-

Note: Properties without citations are calculated based on chemical structure.

Plausible Synthesis and Purification Pathway

While specific literature detailing the synthesis of 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid is not publicly available, a robust and logical pathway can be extrapolated from established organic chemistry principles for sulfonamide formation. The proposed synthesis is a two-step process beginning with the commercially available precursor, 4-Hydroxy-3-nitrobenzoic acid.

Step 1: Synthesis of 4-Hydroxy-3-nitrobenzenesulfonyl chloride The initial step involves the chlorosulfonation of 4-Hydroxy-3-nitrobenzoic acid. This reaction introduces the sulfonyl chloride group (-SO₂Cl) onto the aromatic ring, creating the key intermediate for the subsequent coupling reaction.

Step 2: Sulfonamide Bond Formation The synthesized 4-Hydroxy-3-nitrobenzenesulfonyl chloride is then reacted with 2-aminobenzoic acid (anthranilic acid) in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct. This nucleophilic substitution reaction forms the stable sulfonamide linkage, yielding the final product.

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Sulfonamide Coupling A 4-Hydroxy-3-nitrobenzoic acid (CAS: 616-82-0) C Intermediate: 4-Hydroxy-3-nitrobenzenesulfonyl chloride A->C Reaction B Chlorosulfonic Acid (ClSO3H) D 2-Aminobenzoic acid (Anthranilic acid) E Final Product: 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid C->E Reaction F Base (e.g., Pyridine)

Proposed two-step synthesis workflow for the target compound.
Detailed Experimental Protocol (Hypothetical)

Materials:

  • 4-Hydroxy-3-nitrobenzoic acid (98%)[2]

  • Chlorosulfonic acid (≥99%)

  • Thionyl chloride (≥99%)

  • 2-Aminobenzoic acid (≥99%)

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Protocol:

  • Synthesis of 4-Hydroxy-3-nitrobenzenesulfonyl chloride:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 4-Hydroxy-3-nitrobenzoic acid (1 eq).

    • Carefully add chlorosulfonic acid (3-5 eq) dropwise at 0 °C.

    • Causality Insight: Using an excess of chlorosulfonic acid drives the reaction to completion. The low temperature is critical to control the highly exothermic nature of the reaction and prevent degradation.

    • After addition, allow the mixture to stir at room temperature for 2-4 hours, monitoring by TLC.

    • Very cautiously, pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.

    • The solid precipitate (the sulfonyl chloride intermediate) is filtered, washed with cold water, and dried under vacuum. This intermediate should be used immediately due to its moisture sensitivity.

  • Synthesis of the Final Compound (131971-24-9):

    • Dissolve 2-aminobenzoic acid (1 eq) in anhydrous pyridine (or DCM with 1.5 eq of triethylamine) in a separate flask under nitrogen.

    • Cool the solution to 0 °C.

    • Add a solution of the crude 4-Hydroxy-3-nitrobenzenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM dropwise.

    • Causality Insight: The base (pyridine/triethylamine) acts as a scavenger for the HCl generated during the reaction, preventing the protonation of the amine nucleophile and allowing the reaction to proceed.

    • Stir the reaction at room temperature overnight.

    • Quench the reaction with 1M HCl and extract the product into ethyl acetate.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product should be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

    • Combine fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid as a solid.

Spectroscopic Characterization (Predicted)

No empirical spectroscopic data has been published for this compound. However, based on its structure, the following characteristic signals can be predicted:

  • ¹H NMR: Aromatic protons would appear in the 7.0-8.5 ppm range. The protons on the benzoic acid ring and the nitro-substituted ring will show distinct splitting patterns (doublets, triplets, or doublet of doublets). The acidic protons of the carboxylic acid and phenol, as well as the N-H proton of the sulfonamide, will appear as broad singlets at lower field (typically >10 ppm), which are D₂O exchangeable.

  • ¹³C NMR: Aromatic carbons would be observed between 110-150 ppm. The carbonyl carbon of the carboxylic acid will be significantly downfield (>165 ppm). Carbons attached to the nitro and sulfonyl groups will also show characteristic shifts.

  • IR Spectroscopy: Expect strong characteristic peaks for O-H stretching (broad, ~3300-2500 cm⁻¹ for carboxylic acid), N-H stretching (~3300 cm⁻¹), C=O stretching (~1700 cm⁻¹), asymmetric and symmetric SO₂ stretching (~1350 and ~1160 cm⁻¹), and N-O stretching from the nitro group (~1530 and ~1350 cm⁻¹).

Potential Biological Activity and Applications

While this specific molecule has not been extensively studied, a patent for a closely related analog, 2-[(4-chloro-3-nitrophenyl)sulfonamido]benzoic acid , provides a strong, scientifically-grounded hypothesis for its application.[3] This patent discloses its use as an insect growth regulator for controlling lepidopteran pests.[3]

The mechanism of action is cited as the inhibition of juvenile hormone (JH) biosynthesis .[3] Juvenile hormone is critical for regulating metamorphosis in insects; its absence or disruption leads to premature molting into non-viable forms or disruption of development, providing an effective pest control strategy.[3]

Given the structural similarity—the replacement of a chloro group with a bioisosteric hydroxyl group—it is highly probable that 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid exhibits a similar mode of action. The hydroxyl group may even alter the molecule's solubility, cell permeability, and binding affinity to the target enzyme, potentially enhancing its activity.

G A Normal Insect Development B Juvenile Hormone (JH) Biosynthesis Pathway A->B C JH Production B->C G Inhibition of JH Biosynthesis D Larval Stage Maintenance (Prevents Metamorphosis) C->D E Intervention F Target Compound (CAS 131971-24-9) E->F F->G Proposed Mechanism H JH Levels Drop G->H I Lethal Premature Molting or Developmental Arrest H->I

Proposed mechanism of action as an insect growth regulator.
Protocol: Assessing Insect Growth Regulatory Activity

This protocol describes a primary screening assay to validate the hypothesized biological activity using the fall armyworm (Spodoptera frugiperda), a pest mentioned in the analog patent.[3]

Objective: To determine the effect of the title compound on the development and mortality of S. frugiperda larvae.

Materials:

  • 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid

  • Acetone (analytical grade)

  • Triton X-100 (surfactant)

  • Synchronized third-instar larvae of S. frugiperda

  • Artificial diet for larvae

  • Petri dishes or multi-well plates

  • Micropipette

Protocol:

  • Preparation of Test Solutions:

    • Prepare a stock solution of the test compound at 10 mg/mL in acetone.

    • Create a serial dilution series (e.g., 1000, 500, 250, 125, 62.5 µg/mL) in an acetone:water (1:1) solution containing 0.1% Triton X-100.

    • Causality Insight: Acetone is used to dissolve the organic compound, while the water and surfactant help in creating a stable emulsion for uniform application. A negative control (solvent only) is essential to ensure observed effects are due to the compound.

  • Topical Application:

    • Select healthy, uniform-sized third-instar larvae.

    • Using a micropipette, apply 1 µL of a test solution to the dorsal thoracic region of each larva.

    • Use 20-30 larvae per concentration group, including a negative control group.

  • Incubation and Observation:

    • Place each treated larva into an individual well of a multi-well plate containing a small cube of an artificial diet.

    • Incubate at 25±1 °C with a 14:10 light:dark photoperiod.

    • Record mortality daily for 7-10 days.

    • Observe and record any morphological abnormalities, such as failed molting, deformed pupae, or inability to emerge as adults.

  • Data Analysis:

    • Calculate the percentage of mortality for each concentration.

    • Determine the LC₅₀ (lethal concentration for 50% of the population) using Probit analysis.

    • Quantify the percentage of larvae showing developmental defects.

Safety and Handling

While no specific toxicology data is available for this compound, its structure contains motifs that warrant careful handling. The nitroaromatic group and its status as a benzoic acid derivative suggest it may cause skin, eye, and respiratory irritation, similar to its precursor 4-Hydroxy-3-nitrobenzoic acid.[4]

Standard laboratory precautions should be followed:

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and direct contact with skin and eyes.

References

  • Application of a kind of 2-[(4-chloro-3-nitrophenyl) sulfonamido] benzoic acid in preparing insect growth regulator.
  • PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID.
  • Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. PMC - PubMed Central. [Link]

  • 4-Hydroxy-3-nitrobenzoic acid | C7H5NO5 | CID 12033. PubChem - NIH. [Link]

Sources

Foundational

An In-depth Technical Guide to 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini AI], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 2-(4-Hydroxy-3-nitro-ben...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid, a molecule of significant interest in medicinal chemistry and materials science. This document details the compound's fundamental physicochemical properties, outlines a robust and reproducible synthetic pathway, describes key analytical techniques for its characterization, and explores its potential applications, particularly in the realm of drug development. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, analysis, and application of novel aromatic sulfonamides.

Introduction: Unveiling a Molecule of Interest

2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid belongs to the class of aromatic sulfonamides, a scaffold of paramount importance in the pharmaceutical industry. The unique arrangement of a benzoic acid moiety linked via a sulfonamide bridge to a substituted benzene ring—bearing both a hydroxyl and a nitro group—confers a distinct electronic and structural profile. This combination of functional groups suggests a rich potential for diverse biological activities and applications in materials science. The benzoic acid portion provides a handle for further derivatization and can participate in crucial interactions with biological targets, while the nitro- and hydroxy-substituted benzene ring can modulate the compound's pharmacokinetic and pharmacodynamic properties. Nitro-containing compounds, for instance, are known to exhibit a wide spectrum of biological activities, including antimicrobial and antineoplastic effects[1][2]. This guide aims to provide a detailed technical foundation for the exploration of this promising molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application. The key properties of 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid are summarized below.

PropertyValueSource
Molecular Formula C₁₃H₁₀N₂O₇SCalculated
Molecular Weight 354.30 g/mol Calculated
Appearance Expected to be a crystalline solidInferred from similar compounds
Solubility Likely soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) and aqueous base.Inferred from functional groups
pKa Multiple pKa values expected due to the carboxylic acid, phenol, and sulfonamide N-H.Inferred from functional groups

The presence of both acidic (carboxylic acid, phenol) and weakly acidic (sulfonamide N-H) protons, along with a basic nitrogen in the nitro group, suggests a complex acid-base chemistry that can be critical for its biological activity and formulation.

Synthesis and Mechanism

The synthesis of 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid can be strategically approached through a nucleophilic aromatic substitution reaction, specifically an Ullmann condensation. This classic copper-catalyzed reaction is a reliable method for forming carbon-nitrogen bonds.[3] The proposed synthetic pathway involves the coupling of 2-aminobenzoic acid with 4-hydroxy-3-nitrobenzenesulfonyl chloride.

Proposed Synthetic Pathway

G cluster_0 Starting Materials cluster_1 Reaction Conditions 2-Aminobenzoic_Acid 2-Aminobenzoic Acid Reaction Ullmann Condensation 2-Aminobenzoic_Acid->Reaction 4-Hydroxy-3-nitrobenzenesulfonyl_Chloride 4-Hydroxy-3-nitrobenzenesulfonyl Chloride 4-Hydroxy-3-nitrobenzenesulfonyl_Chloride->Reaction Catalyst Cu(I) catalyst (e.g., CuI) Catalyst->Reaction Base Base (e.g., K2CO3 or Cs2CO3) Base->Reaction Solvent High-boiling polar solvent (e.g., DMF, NMP) Solvent->Reaction Temperature Elevated Temperature Temperature->Reaction Product 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid Reaction->Product

Caption: Proposed synthesis of the target compound via Ullmann condensation.

Detailed Experimental Protocol
  • Preparation of Reactants: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-aminobenzoic acid (1 equivalent) and a suitable base such as potassium carbonate (2 equivalents).

  • Addition of Solvent and Catalyst: Add a high-boiling polar solvent like N,N-dimethylformamide (DMF) to the flask. Subsequently, add a catalytic amount of a copper(I) salt, such as copper(I) iodide (0.1 equivalents).

  • Reactant Addition: While stirring the mixture under a nitrogen atmosphere, add 4-hydroxy-3-nitrobenzenesulfonyl chloride (1 equivalent) portion-wise.

  • Reaction: Heat the reaction mixture to a temperature between 100-150 °C and maintain it for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into acidified water. The precipitate formed is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Causality of Experimental Choices:

  • Copper(I) Catalyst: The copper(I) catalyst is essential for facilitating the coupling between the aryl halide and the amine in the Ullmann condensation.

  • Base: The base is required to deprotonate the 2-aminobenzoic acid, making it a more potent nucleophile.

  • High-Boiling Polar Solvent: A high-boiling polar solvent is used to ensure that the reactants remain in solution at the elevated temperatures required for the reaction to proceed at a reasonable rate.

  • Inert Atmosphere: The use of a nitrogen atmosphere prevents the oxidation of the copper(I) catalyst.

Characterization and Analytical Methods

The structural confirmation and purity assessment of the synthesized 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid are crucial. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis
TechniqueExpected Observations
¹H NMR Aromatic protons in distinct regions, a broad singlet for the carboxylic acid proton (δ 10-13 ppm), a singlet for the phenolic proton, and a singlet for the sulfonamide N-H proton.
¹³C NMR Resonances for the carbonyl carbon of the carboxylic acid, and distinct signals for the aromatic carbons.
FT-IR (cm⁻¹) Broad O-H stretch from the carboxylic acid (2500-3300), C=O stretch (~1700), N-H stretch from the sulfonamide (~3300), S=O stretches (asymmetric and symmetric, ~1350 and ~1160), and N-O stretches from the nitro group (~1530 and ~1350).[4]
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight (354.30 g/mol ). Fragmentation patterns would likely show losses of CO₂, SO₂, and the nitro group.
Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of the final compound.[5] A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (both containing a small amount of an acid like trifluoroacetic acid) would be a suitable starting point for method development.

Potential Applications in Drug Development and Materials Science

The structural motifs present in 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid suggest a range of potential applications, particularly in the field of drug discovery.

  • Antimicrobial Agents: The sulfonamide group is a well-established pharmacophore in antibacterial drugs. The presence of a nitro group can also contribute to antimicrobial activity.[1][2]

  • Anti-inflammatory Agents: Many benzoic acid derivatives and sulfonamides have demonstrated anti-inflammatory properties.

  • Anticancer Agents: The nitroaromatic moiety is found in some anticancer drugs, and the overall structure could be explored for its potential to inhibit cancer-related enzymes.

  • Enzyme Inhibitors: The carboxylic acid and sulfonamide groups are capable of forming key interactions with the active sites of various enzymes, making this compound a candidate for screening against a range of therapeutic targets.

  • Materials Science: The presence of multiple functional groups that can participate in hydrogen bonding and other intermolecular interactions makes this molecule a potential building block for the development of novel organic materials with interesting properties.

Conclusion

This technical guide has provided a detailed overview of 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid, from its fundamental properties to its synthesis and potential applications. The proposed synthetic route via Ullmann condensation offers a reliable method for its preparation, and the outlined analytical techniques provide a robust framework for its characterization. The unique combination of a benzoic acid, a sulfonamide, and a nitro-substituted phenol makes this molecule a compelling target for further investigation in both medicinal chemistry and materials science. It is our hope that this guide will serve as a valuable starting point for researchers interested in exploring the potential of this and related compounds.

References

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. [Link]

  • infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER. [Link]

  • Ullmann condensation. Wikipedia. [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid: Synthesis, Postulated Properties, and Scientific Context

For the Attention of: Researchers, Scientists, and Drug Development Professionals Disclaimer: The subject of this technical guide, 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid (CAS Number: 131971-24-9), is a c...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The subject of this technical guide, 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid (CAS Number: 131971-24-9), is a compound with limited representation in published scientific literature.[1][2][3][4][5] Consequently, this document provides a comprehensive overview based on established principles of organic synthesis and the known properties of its constituent chemical moieties. The experimental protocols and characterization data are presented as predictive models grounded in analogous, well-documented chemical transformations.

Section 1: Introduction and Scientific Context

2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid is a complex organic molecule that integrates three key structural motifs: an anthranilic acid core, a benzenesulfonamide linkage, and a substituted phenolic ring. While the specific discovery and historical development of this particular compound are not extensively documented, the scientific importance of its constituent parts provides a strong impetus for its synthesis and potential investigation.

  • Anthranilic Acid (2-Aminobenzoic Acid): This aromatic acid is an amphoteric molecule featuring both a carboxylic acid and an amino group.[6] It serves as a vital precursor in the synthesis of a wide array of pharmaceuticals and dyes.[6][7] The N-substitution of anthranilic acid is a common strategy in medicinal chemistry to generate compounds with diverse biological activities, including anti-inflammatory and antibacterial properties.[8][9]

  • Benzenesulfonamides: The sulfonamide functional group is a cornerstone of numerous therapeutic agents, most famously the sulfonamide antibiotics. The nitrogen of the sulfonamide can be readily functionalized, and the substitution pattern on the aromatic ring significantly influences the molecule's physicochemical and biological properties.

  • 4-Hydroxy-3-nitrobenzoic Acid Moiety: Derivatives of p-hydroxybenzoic acid are noted for a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects.[10][11] The introduction of a nitro group onto the phenolic ring can modulate its electronic properties and reactivity, often enhancing its biological or chemical potential.

The combination of these three fragments in 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid suggests a molecule with potential for biological activity, likely as an anti-inflammatory or antimicrobial agent, though this remains to be experimentally verified.

Section 2: Proposed Synthesis and Methodologies

The synthesis of 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid can be logically approached through the nucleophilic substitution reaction between 2-aminobenzoic acid and a suitable sulfonyl chloride. A plausible and efficient synthetic route is detailed below.

Overall Synthetic Workflow

G cluster_0 Synthesis of 4-Hydroxy-3-nitrobenzenesulfonyl Chloride cluster_1 Final Condensation Reaction A 4-Hydroxybenzoic Acid B 4-Hydroxy-3-nitrobenzoic Acid A->B Nitration (HNO3/H2SO4) C 4-Hydroxy-3-nitrobenzenesulfonic Acid B->C Sulfonation (H2SO4) D 4-Hydroxy-3-nitrobenzenesulfonyl Chloride C->D Chlorination (SOCl2 or PCl5) F 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid D->F E 2-Aminobenzoic Acid (Anthranilic Acid) E->F Base (e.g., Pyridine)

Caption: Proposed synthetic pathway for 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid.

Part 1: Synthesis of the Key Intermediate: 4-Hydroxy-3-nitrobenzenesulfonyl Chloride

The primary challenge in this synthesis is the preparation of the sulfonyl chloride precursor. A direct and reliable method involves the nitration and subsequent sulfonation and chlorination of 4-hydroxybenzoic acid.

Step 1.1: Nitration of 4-Hydroxybenzoic Acid

  • Principle: The nitration of 4-hydroxybenzoic acid is a well-established electrophilic aromatic substitution. The hydroxyl group is an activating ortho-, para-director, while the carboxylic acid group is a deactivating meta-director. The nitration will preferentially occur at the position ortho to the hydroxyl group.

  • Experimental Protocol:

    • To a stirred solution of 4-hydroxybenzoic acid (1 equivalent) in concentrated sulfuric acid, slowly add a cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid at a temperature maintained between 0 and 5 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • The precipitated 4-hydroxy-3-nitrobenzoic acid is collected by filtration, washed with cold water until the washings are neutral, and dried.[12]

Step 1.2: Sulfonation of 4-Hydroxy-3-nitrobenzoic Acid

  • Principle: The introduction of a sulfonic acid group is achieved by heating with fuming sulfuric acid (oleum). The sulfonic acid group will direct to the position meta to the nitro group and ortho to the hydroxyl group.

  • Experimental Protocol:

    • Add 4-hydroxy-3-nitrobenzoic acid (1 equivalent) to fuming sulfuric acid (20% SO3) in a flask equipped with a stirrer and a condenser.

    • Heat the mixture to 100-120 °C for 4-6 hours.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • The resulting precipitate of 4-hydroxy-3-nitrobenzenesulfonic acid can be isolated by filtration.

Step 1.3: Chlorination of 4-Hydroxy-3-nitrobenzenesulfonic Acid

  • Principle: The sulfonic acid is converted to the more reactive sulfonyl chloride using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). This is a standard procedure for the preparation of sulfonyl chlorides.[13][14][15][16]

  • Experimental Protocol:

    • Suspend 4-hydroxy-3-nitrobenzenesulfonic acid (1 equivalent) in an excess of thionyl chloride (3-5 equivalents).

    • Add a catalytic amount of dimethylformamide (DMF).

    • Reflux the mixture for 2-4 hours until the evolution of HCl and SO2 gases ceases.

    • Remove the excess thionyl chloride by distillation under reduced pressure.

    • The crude 4-hydroxy-3-nitrobenzenesulfonyl chloride can be purified by recrystallization from a suitable solvent like petroleum ether.

Part 2: Condensation of 4-Hydroxy-3-nitrobenzenesulfonyl Chloride with 2-Aminobenzoic Acid
  • Principle: This step involves the formation of a sulfonamide bond through the reaction of the amino group of 2-aminobenzoic acid with the sulfonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

  • Experimental Protocol:

    • Dissolve 2-aminobenzoic acid (1 equivalent) in pyridine or a mixture of acetone and aqueous sodium bicarbonate.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of 4-hydroxy-3-nitrobenzenesulfonyl chloride (1 equivalent) in a suitable solvent (e.g., acetone or THF) to the stirred solution of 2-aminobenzoic acid.

    • After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours.

    • Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.

    • Collect the solid product by filtration, wash with water, and recrystallize from ethanol or an ethanol/water mixture to yield pure 2-(4-hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid.

Section 3: Postulated Physicochemical Properties and Characterization

While experimental data for the target molecule is scarce, its properties can be predicted based on its structure and data from chemical suppliers.[1]

PropertyPredicted Value/Characteristic
Molecular Formula C13H10N2O7S[1]
Molecular Weight 338.29 g/mol [1]
Appearance Likely a yellow or off-white solid
Solubility Expected to be poorly soluble in water, soluble in organic solvents like DMSO, DMF, and alcohols.
Acidity The molecule possesses two acidic protons: one on the carboxylic acid group and one on the sulfonamide nitrogen. The carboxylic acid proton is expected to be the more acidic of the two.
pKa The pKa of the carboxylic acid is likely to be lower (more acidic) than that of benzoic acid (4.2) due to the electron-withdrawing nature of the sulfonylamino group.

Proposed Analytical Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both benzene rings, as well as exchangeable protons for the carboxylic acid, hydroxyl, and sulfonamide groups.

  • ¹³C NMR: The carbon NMR would confirm the presence of the expected number of aromatic and carbonyl carbons.

  • FT-IR: Infrared spectroscopy should show characteristic absorption bands for the O-H (hydroxyl and carboxylic acid), N-H (sulfonamide), S=O (sulfonamide), C=O (carboxylic acid), and N-O (nitro group) stretching vibrations.

  • Mass Spectrometry: High-resolution mass spectrometry would provide the exact mass of the molecule, confirming its elemental composition.[1]

Section 4: Potential Applications and Future Research Directions

Given the biological activities associated with its structural components, 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid warrants investigation in several areas of drug discovery and development.

  • Anti-inflammatory Agents: N-arylanthranilic acids are known for their anti-inflammatory properties.[9] The target molecule could be screened for its ability to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes.[8]

  • Antimicrobial Agents: The sulfonamide moiety and the nitroaromatic system are both features of known antimicrobial compounds. The synthesized compound should be tested against a panel of pathogenic bacteria and fungi.

  • Enzyme Inhibitors: The structural complexity of the molecule makes it a candidate for screening against various enzyme targets.

Future research should focus on the successful synthesis and purification of 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid, followed by comprehensive spectroscopic characterization to confirm its structure. Subsequently, a thorough evaluation of its biological activities through in vitro and in vivo assays would be essential to determine its therapeutic potential.

References

  • Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. ResearchGate. Available at: [Link]

  • Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters. Google Patents.
  • Synthesis of Heterocycles from Anthranilic acid and its Derivatives. CORE. Available at: [Link]

  • Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride. Google Patents.
  • PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID. Google Patents.
  • Process for the preparation of 2-amino-5-sulfamylbenzoic acid hydrazides. Google Patents.
  • Process for the preparation of 3-nitrobenzenesulfonyl chloride. Google Patents.
  • Synthesis and anti-inflammatory evaluation of N-sulfonyl anthranilic acids via Ir(III). PubMed. Available at: [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. Available at: [Link]

  • SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIVATIVES OF ANTHRANILIC ACID. ResearchGate. Available at: [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Available at: [Link]

  • A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. ResearchGate. Available at: [Link]

  • Microwave-Promoted synthesis of novel N-Arylanthranilic acids. SciELO. Available at: [Link]

  • Anthranilic acid. Wikipedia. Available at: [Link]

  • A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. Available at: [Link]

  • p-NITROBENZOYL CHLORIDE. Organic Syntheses. Available at: [Link]

  • Diazonium compound. Wikipedia. Available at: [Link]

  • Fine Chemicals. Biochemical Search. Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid: A Potential Therapeutic Agent

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid, a molecule of significant intere...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid, a molecule of significant interest in medicinal chemistry. While direct literature on this specific compound is nascent, this document synthesizes information from structurally related compounds to propose plausible synthetic routes, postulate biological activities, and outline a robust experimental workflow for its investigation. By examining the constituent moieties—a substituted benzoic acid and a nitro-benzenesulfonamide—we can infer a strong potential for anti-inflammatory and antimicrobial properties. This guide is intended to serve as a foundational resource for researchers embarking on the study of this promising, yet underexplored, chemical entity.

Introduction: Unveiling a Candidate Molecule

The convergence of a benzoic acid scaffold with a sulfonamide linkage has given rise to a plethora of biologically active molecules. The title compound, 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid, presents a unique combination of functional groups that suggests a compelling therapeutic potential. The benzoic acid moiety is a well-established pharmacophore found in numerous anti-inflammatory drugs, while sulfonamides are a cornerstone of antimicrobial therapy. The presence of a nitro group and a hydroxyl group on the benzenesulfonyl ring further modulates the electronic and steric properties, likely influencing its biological target interactions and pharmacokinetic profile.

This guide will navigate the theoretical landscape of this molecule, providing a roadmap for its synthesis, characterization, and biological evaluation.

Proposed Synthesis and Chemical Properties

The synthesis of 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid can be logically approached through the condensation of two key intermediates: 2-aminobenzoic acid (anthranilic acid) and 4-hydroxy-3-nitrobenzenesulfonyl chloride.

Synthesis of Key Intermediates

2.1.1. 4-Hydroxy-3-nitrobenzenesulfonyl chloride:

The synthesis of this intermediate begins with the nitration of p-hydroxybenzoic acid. A well-established method involves the use of nitric acid, often in the presence of a catalyst such as sodium nitrite, at controlled temperatures to yield 4-hydroxy-3-nitrobenzoic acid[1]. Subsequent conversion to the sulfonyl chloride can be achieved through chlorosulfonation using chlorosulfonic acid.

2.1.2. 2-Aminobenzoic acid:

This starting material is commercially available.

Final Condensation Reaction

The final step involves the reaction of 2-aminobenzoic acid with 4-hydroxy-3-nitrobenzenesulfonyl chloride in the presence of a base, such as pyridine or triethylamine, to facilitate the nucleophilic attack of the amino group on the sulfonyl chloride.

Synthesis_Workflow cluster_intermediate1 Intermediate 1 Synthesis cluster_intermediate2 Intermediate 2 cluster_final_reaction Final Condensation p_hydroxybenzoic_acid p-Hydroxybenzoic Acid nitration Nitration (HNO3, NaNO2) p_hydroxybenzoic_acid->nitration nitro_intermediate 4-Hydroxy-3-nitrobenzoic acid nitration->nitro_intermediate chlorosulfonation Chlorosulfonation (HSO3Cl) nitro_intermediate->chlorosulfonation sulfonyl_chloride 4-Hydroxy-3-nitrobenzenesulfonyl chloride chlorosulfonation->sulfonyl_chloride condensation Condensation (Pyridine) sulfonyl_chloride->condensation aminobenzoic_acid 2-Aminobenzoic acid aminobenzoic_acid->condensation final_product 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)- benzoic acid condensation->final_product

Figure 1: Proposed synthetic workflow for 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid.

Predicted Physicochemical Properties

Based on its structure, the target compound is expected to be a solid at room temperature with limited solubility in water and better solubility in organic solvents like dimethyl sulfoxide (DMSO) and ethanol. The presence of two acidic protons (carboxylic acid and sulfonamide) suggests it will have two pKa values.

PropertyPredicted Value
Molecular FormulaC13H10N2O7S
Molecular Weight354.3 g/mol
XLogP32.5
Hydrogen Bond Donors3
Hydrogen Bond Acceptors7

Postulated Biological Activities and Mechanism of Action

The biological activities of 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid can be inferred from the known properties of its structural analogs.

Anti-inflammatory Activity

Many benzoic acid derivatives exhibit anti-inflammatory properties[2]. The core structure of the target molecule is reminiscent of non-steroidal anti-inflammatory drugs (NSAIDs). The proposed mechanism of action would involve the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.

Anti_inflammatory_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Target_Compound 2-(4-Hydroxy-3-nitro-benzenesulfonylamino) -benzoic acid Target_Compound->COX_Enzymes Inhibition

Figure 2: Postulated mechanism of anti-inflammatory action via COX inhibition.

Antimicrobial Activity

The sulfonamide moiety is a classic antibacterial pharmacophore. Its mechanism of action typically involves the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. The nitro group on the benzene ring may also contribute to antimicrobial activity through the generation of reactive nitrogen species within the microbial cell. Azo dyes containing 4-hydroxybenzoic acid have shown significant antimicrobial activity[3]. Furthermore, various derivatives of p-hydroxybenzoic acid are known to possess antimicrobial properties[4][5].

Antimicrobial_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Folic_Acid Folic Acid Synthesis Dihydropteroic_Acid->Folic_Acid Bacterial_Growth Bacterial Growth Folic_Acid->Bacterial_Growth Target_Compound 2-(4-Hydroxy-3-nitro-benzenesulfonylamino) -benzoic acid Target_Compound->DHPS Competitive Inhibition

Figure 3: Postulated mechanism of antimicrobial action via inhibition of folic acid synthesis.

Experimental Workflow for Synthesis and Biological Evaluation

A rigorous experimental plan is crucial to validate the proposed synthesis and biological activities.

Synthesis and Characterization

Protocol:

  • Nitration of p-Hydroxybenzoic Acid: Dissolve p-hydroxybenzoic acid in a suitable solvent (e.g., glacial acetic acid). Add nitric acid dropwise at a controlled temperature (e.g., 0-5°C). Monitor the reaction by thin-layer chromatography (TLC). Upon completion, pour the reaction mixture into ice water to precipitate the product, 4-hydroxy-3-nitrobenzoic acid. Filter, wash with cold water, and dry.

  • Chlorosulfonation: Carefully add 4-hydroxy-3-nitrobenzoic acid to an excess of chlorosulfonic acid at 0°C. Allow the reaction to proceed at room temperature until the evolution of HCl gas ceases. Pour the mixture onto crushed ice to precipitate the sulfonyl chloride. Filter, wash with cold water, and dry under vacuum.

  • Condensation: Dissolve 2-aminobenzoic acid in pyridine. Cool the solution to 0°C and add 4-hydroxy-3-nitrobenzenesulfonyl chloride portion-wise. Stir the reaction mixture at room temperature overnight. Acidify the mixture with dilute HCl to precipitate the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid.

  • Characterization: Confirm the structure and purity of the final compound using the following techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

    • High-Performance Liquid Chromatography (HPLC): To determine purity.

In Vitro Biological Assays

4.2.1. Anti-inflammatory Activity:

  • COX Inhibition Assay: Utilize commercially available COX-1 and COX-2 inhibitor screening kits to determine the IC₅₀ values of the compound. This will quantify its inhibitory potency against both isoforms.

4.2.2. Antimicrobial Activity:

  • Minimum Inhibitory Concentration (MIC) Determination: Employ the broth microdilution method to determine the MIC against a panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli).

  • Mechanism of Action Studies: If significant antimicrobial activity is observed, further studies can be conducted to confirm the inhibition of folic acid synthesis, for example, by supplying exogenous folic acid to the growth medium and observing for reversal of the inhibitory effect.

Conclusion and Future Directions

While the existing literature does not directly detail the synthesis and biological profile of 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid, a systematic analysis of its constituent chemical motifs strongly suggests its potential as a dual anti-inflammatory and antimicrobial agent. The proposed synthetic route is based on well-established chemical transformations, and the outlined experimental workflow provides a clear path for its investigation.

Future research should focus on the successful synthesis and characterization of this molecule, followed by a comprehensive evaluation of its biological activities. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs with modifications to the substitution pattern on both aromatic rings, will be crucial for optimizing its potency and selectivity. This technical guide serves as a catalyst for such endeavors, providing a solid theoretical framework to inspire and direct future research in this promising area of medicinal chemistry.

References

  • Process for the preparation of 4-hydroxy-3-nitrobenzoic acid. (n.d.). Google Patents.
  • Manuja, R., Sachdeva, S., Jain, A., & Chaudhary, J. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115.
  • Preparation of 2- and 4-nitrobenzoic acid. (n.d.). Google Patents.
  • Ünaldı, M., & Demir, S. (2019). INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3-(2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. Journal of Scientific Perspectives, 3(4), 379-388.
  • Preparation of 4-amino-3-hydroxybenzoic acid. (n.d.). PrepChem.com. Retrieved from [Link]

  • Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity. (n.d.). Google Patents.
  • Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters. (n.d.). Google Patents.
  • Patil, S., et al. (2014). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research, 6(5), 1034-1040.
  • Synthesis of 2, 3, and 4 hydroxybenzoic acids. (2021, January 9). YouTube. Retrieved from [Link]

  • 4-Hydroxy-3-nitrobenzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • UNITED STATES PATENT OFFICE. (n.d.). Google APIs. Retrieved from [Link]

  • Benzoic acid, 4-amino-2-hydroxy-. (n.d.). US EPA. Retrieved from [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.). MDPI. Retrieved from [Link]

Sources

Exploratory

Safety and Handling of 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic Acid: A Technical Guide

CAS Number: 131971-24-9 Chemical Formula: C₁₃H₁₀N₂O₇S Molecular Weight: 338.29 g/mol [1] Part 1: Executive Summary & Chemical Identity This guide provides a technical framework for the safe handling, storage, and experim...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 131971-24-9 Chemical Formula: C₁₃H₁₀N₂O₇S Molecular Weight: 338.29 g/mol [1]

Part 1: Executive Summary & Chemical Identity

This guide provides a technical framework for the safe handling, storage, and experimental application of 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid . This compound is a specialized intermediate often utilized in the synthesis of azo dyes, pharmaceutical precursors, and biochemical probes. Its structure combines a benzoic acid moiety with a nitro-substituted phenol via a sulfonamide linker, creating a unique physicochemical profile that demands specific safety protocols.

Physicochemical Profile
PropertyValue/DescriptionRelevance to Handling
Appearance Yellow to orange crystalline solidColor intensity indicates purity; darkening suggests oxidation/degradation.
Solubility Soluble in DMSO, DMF, dilute alkali (NaOH/KOH). Sparingly soluble in water/acid.Requires pH adjustment for aqueous stock solutions (pKa ~4 for COOH, ~10 for Phenol/Sulfonamide).
Stability Sensitive to light and strong oxidizers.[2][3]CRITICAL: Store in amber vials to prevent nitro-group reduction or photolysis.
Reactivity Reacts with strong bases to form salts; potential shock sensitivity if dry/heated (Nitro group).Avoid grinding dry solids; use anti-static tools.

Part 2: Hazard Identification & Risk Assessment[4]

As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact CAS is limited, its functional groups (Nitro, Sulfonamide, Phenol, Benzoic Acid) dictate a Class-Based Hazard Assessment .

Functional Group Hazard Analysis
  • Nitro Group (-NO₂): Nitro-aromatics are known methemoglobinemia inducers. Absorption through the skin or inhalation of dust can interfere with oxygen transport in the blood. They also pose a potential explosion hazard if subjected to high heat or shock.

  • Sulfonamide Linkage (-SO₂NH-): A known sensitizer. Researchers with "sulfa" allergies should strictly avoid contact. Inhalation of dust may cause respiratory sensitization.

  • Phenolic/Acidic Moieties: Corrosive to mucous membranes. Direct contact can cause severe eye damage (Category 1) and skin irritation (Category 2).[4]

GHS Classification (Derived)
  • Signal Word: DANGER

  • H301/H311: Toxic if swallowed or in contact with skin (Nitro-aromatic characteristic).

  • H317: May cause an allergic skin reaction (Sulfonamide characteristic).

  • H318: Causes serious eye damage (Acidic/Phenolic nature).

  • H373: May cause damage to organs (Blood/Liver) through prolonged exposure.

Part 3: Safe Handling Protocols (The "Self-Validating" Workflow)

To ensure scientific integrity and safety, follow this decision-logic workflow. This system is "self-validating" because the checkpoints (Solubility Check, Color Check) confirm the compound's integrity before you proceed, preventing the use of degraded reagents.

Experimental Workflow Diagram

HandlingProtocol Start Start: Reagent Retrieval PPE Step 1: PPE Verification (Nitrile + Butyl Gloves, Goggles, Lab Coat) Start->PPE Inspect Step 2: Visual Inspection (Is it Yellow/Orange Crystalline?) PPE->Inspect Weighing Step 3: Weighing (Use Anti-Static Balance in Fume Hood) Inspect->Weighing Yes Stop STOP: Discard Reagent Inspect->Stop No (Dark/Brown) Solubilization Step 4: Solubilization (Dissolve in DMSO or 0.1M NaOH) Weighing->Solubilization Validation Checkpoint: Is Solution Clear? Solubilization->Validation Use Proceed to Experiment Validation->Use Yes Validation->Stop No (Precipitate/Cloudy) Disposal Disposal: Halogenated/Organic Waste Use->Disposal

Figure 1: Decision-logic workflow for the safe handling and validation of 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid.

Detailed Protocol Steps
1. Personal Protective Equipment (PPE)
  • Gloves: Double-gloving is recommended. Inner layer: Nitrile (dexterity). Outer layer: Butyl Rubber or thick Nitrile (0.11mm+) because nitro-aromatics can permeate thin latex/nitrile rapidly.

  • Respiratory: If handling powder outside a fume hood (not recommended), use an N95 or P100 particulate respirator.

  • Eyes: Chemical splash goggles. Face shield if preparing large stock solutions (>100 mL).

2. Engineering Controls
  • Fume Hood: Mandatory. All weighing and solubilization must occur within a certified chemical fume hood operating at 100 fpm face velocity.

  • Anti-Static Measures: Use an ionizing blower or anti-static weighing boats. Nitro compounds can be static-sensitive; a static discharge could theoretically trigger decomposition or disperse toxic dust.

3. Solubilization Strategy (The "Why")
  • Solvent Choice: The compound has a pKa ~4 (benzoic acid) and ~7-8 (nitro-phenol).

    • For Biology: Dissolve in 100% DMSO to create a 10-50 mM stock. Dilute into aqueous buffer immediately before use.

    • For Chemistry: Dissolve in dilute NaOH (1-2 eq). The solution will turn deep orange/red due to the formation of the phenolate/carboxylate dianion.

    • Avoid: Direct dissolution in neutral water (poor solubility) or strong acid (precipitation).

Part 4: Storage, Stability & Emergency Procedures

Storage Conditions
  • Temperature: Store at 2–8°C (Refrigerated).

  • Light: Strictly Protect from Light. Nitro groups are susceptible to photolytic degradation, turning the compound dark brown.

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if possible to prevent oxidation of the phenolic group.

Emergency Response
ScenarioImmediate ActionRationale
Skin Contact Wash with soap and water for 15 min. Do not use ethanol. Ethanol increases skin permeability of nitro-aromatics, accelerating absorption.
Eye Contact Rinse with water for 15 min.[5] Lift eyelids.Acidic nature requires immediate dilution to prevent corneal opacity.
Spill (Solid) Cover with wet paper towels to prevent dust. Scoop into hazardous waste.Wetting prevents airborne dust inhalation.
Spill (Liquid) Absorb with vermiculite or sand.Do not use combustible materials (sawdust) with nitro compounds.

Part 5: Degradation & Synthesis Context

Understanding how this molecule breaks down helps you avoid experimental artifacts.

Degradation Pathway Diagram

Degradation Compound Active Compound (CAS 131971-24-9) Light UV Light / Heat Compound->Light Photolysis Base Strong Base (pH > 12) Compound->Base Sulfonamide Hydrolysis Prod1 Nitro-Reduction Products (Brown/Black Tars) Light->Prod1 Photolysis Prod2 Hydrolysis: Anthranilic Acid + Sulfonic Acid Base->Prod2 Sulfonamide Hydrolysis

Figure 2: Primary degradation pathways. Avoid prolonged exposure to UV light or extreme pH to maintain reagent integrity.

Synthesis Context

This compound is typically synthesized by reacting Anthranilic Acid (2-aminobenzoic acid) with 4-Hydroxy-3-nitrobenzenesulfonyl chloride under basic conditions (Schotten-Baumann reaction). If you are synthesizing this yourself:

  • Maintain temperature < 5°C during sulfonyl chloride addition to prevent hydrolysis.

  • Acidify carefully with HCl to precipitate the product.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 131971-24-9. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid as a STAT3 SH2 Domain Inhibitor

This Application Note is designed for researchers and drug development professionals investigating signal transduction inhibitors in oncology. It details the application of 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benz...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals investigating signal transduction inhibitors in oncology. It details the application of 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid (referred to herein as HNSB-BA for brevity), a synthetic small molecule designed as a phosphotyrosine (pTyr) mimetic to target SH2 domains , specifically within the STAT3 signaling pathway.

Executive Summary & Mechanism of Action

2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid is a structural analog within the class of sulfonylamino-benzoic acid derivatives (related to the widely cited probe S3I-201 ). Its primary application in cancer research is the inhibition of constitutively active STAT3, a transcription factor hyperactivated in diverse malignancies including breast, prostate, and glioblastoma cancers.

The Pharmacophore: Why It Works

The molecule functions as a phosphotyrosine (pTyr) mimetic .

  • Benzoic Acid Moiety: Provides a negative charge (carboxylate) to mimic the phosphate group of tyrosine-phosphorylated peptides.

  • 4-Hydroxy-3-nitro-phenyl Group: The nitro group is electron-withdrawing, lowering the pKa of the hydroxyl group. This creates a polarized/ionized state at physiological pH that mimics the high electron density of a phosphate group, allowing high-affinity binding to the positively charged arginine/lysine pockets within the SH2 domain.

  • Mechanism: By binding to the SH2 domain of monomeric STAT3, HNSB-BA prevents the interaction with pTyr-705 on a partner STAT3 molecule. This blockade inhibits homodimerization , nuclear translocation, and subsequent DNA binding.

Key Applications
  • Inhibition of STAT3 Dimerization: Preventing the formation of transcriptionally active dimers.

  • Downregulation of Oncogenic Genes: Suppressing expression of Bcl-xL, c-Myc, Cyclin D1, and Survivin.

  • Induction of Apoptosis: Triggering cell death in STAT3-dependent tumor lines.

Signal Transduction & Inhibition Pathway (Visualization)

The following diagram illustrates the canonical STAT3 activation pathway and the specific intervention point of HNSB-BA.

STAT3_Inhibition Receptor Cytokine Receptor (IL-6R / EGFR) JAK JAK Kinase (Phosphorylation) Receptor->JAK Activates STAT3_Mono STAT3 Monomer (Unphosphorylated) JAK->STAT3_Mono Phosphorylates Tyr705 STAT3_Phos p-STAT3 (Tyr705) (Monomer) STAT3_Mono->STAT3_Phos Dimer STAT3 Homodimer (Active) STAT3_Phos->Dimer SH2 Domain Interaction Inhibitor HNSB-BA (Inhibitor) Inhibitor->STAT3_Phos Competes for SH2 Domain Nucleus Nuclear Translocation Dimer->Nucleus DNA DNA Binding (GAS Elements) Nucleus->DNA GeneExp Oncogenic Gene Expression (Bcl-xL, c-Myc, Cyclin D1) DNA->GeneExp

Caption: HNSB-BA acts as a competitive inhibitor, binding the SH2 domain of p-STAT3 to prevent dimerization and subsequent transcriptional activity.

Experimental Protocols

Protocol A: In Vitro Cell Viability & IC50 Determination

Objective: Determine the efficacy of HNSB-BA in suppressing the growth of STAT3-dependent cancer cell lines (e.g., MDA-MB-231, DU145).

Materials:

  • HNSB-BA (Dissolved in DMSO to 100 mM stock).

  • Cell Lines: MDA-MB-231 (STAT3 high), MCF-7 (STAT3 low - negative control).

  • MTT or CellTiter-Glo Reagent.

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Allow attachment overnight (16–24 h).
    
  • Treatment: Prepare serial dilutions of HNSB-BA in complete media (0, 1, 5, 10, 50, 100 µM). Ensure final DMSO concentration is <0.1%.

  • Incubation: Treat cells for 48–72 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent (0.5 mg/mL) or CellTiter-Glo. Incubate 2–4 hours.

  • Analysis: Measure absorbance (570 nm) or luminescence. Calculate IC50 using non-linear regression (GraphPad Prism).

Self-Validation Check: The IC50 for MDA-MB-231 should be significantly lower (typically 10–50 µM range) than for MCF-7. If toxicity is equal, the effect is likely off-target (non-specific cytotoxicity).

Protocol B: Western Blot Analysis of STAT3 Phosphorylation

Objective: Confirm that HNSB-BA inhibits STAT3 signaling downstream of phosphorylation or prevents the maintenance of the active dimer, leading to dephosphorylation by phosphatases.

Workflow:

  • Treatment: Treat cells (70% confluence) with HNSB-BA (at IC50 and 2xIC50) for 24 hours.

  • Lysis: Lyse cells in RIPA buffer containing Phosphatase Inhibitors (Na3VO4, NaF) and Protease Inhibitors. Critical: Without phosphatase inhibitors, p-STAT3 signal is lost during lysis.

  • Separation: Run 20–30 µg protein on 10% SDS-PAGE.

  • Blotting: Transfer to PVDF membrane.

  • Antibodies:

    • Primary: Anti-p-STAT3 (Tyr705) [1:1000].

    • Primary: Anti-Total STAT3 [1:1000] (Loading Control).

    • Primary: Anti-Cleaved Caspase-3 (Apoptosis Marker).

  • Result Interpretation:

    • Successful Inhibition: Decrease in p-STAT3 levels relative to Total STAT3.

    • Mechanism Check: Total STAT3 levels should remain relatively constant.

Protocol C: Electrophoretic Mobility Shift Assay (EMSA)

Objective: Directly validate the inhibition of STAT3 binding to DNA.

Workflow:

  • Nuclear Extraction: Isolate nuclear proteins from treated and untreated cells.

  • Probe Labeling: Use a biotinylated or radiolabeled oligonucleotide containing the high-affinity SIS-inducible element (hSIE ) sequence (binds STAT3).

  • Binding Reaction: Incubate nuclear extract (5–10 µg) with labeled probe ± HNSB-BA (added directly to lysate for in vitro binding check, or use lysate from treated cells).

  • Gel Electrophoresis: Resolve complexes on a 5% non-denaturing polyacrylamide gel.

  • Visualization: Detect shift.

    • Control: Strong band representing STAT3-DNA complex.

    • Treated: Disappearance or reduction of the shifted band.

Quantitative Data Summary (Expected)

The following table summarizes typical performance metrics for sulfonylamino-benzoic acid derivatives in cancer models.

ParameterMetricContext / Notes
Primary Target STAT3 SH2 DomainCompetitive inhibition (

typically in low µM range).
Cellular IC50 10 – 50 µMDependent on cell line permeability and STAT3 addiction.
Selectivity > 5-foldSelectivity for STAT3 over STAT1 or STAT5 is crucial for safety.
Solubility ModerateSoluble in DMSO; limited aqueous solubility at acidic pH due to benzoic acid.
Downstream Effect Bcl-xL

Reduction in anti-apoptotic proteins is the primary driver of cell death.

Troubleshooting & Optimization

  • Solubility Issues: The compound contains a benzoic acid group. In cell culture media, ensure the pH is buffered (HEPES) to maintain solubility. If precipitation occurs at high concentrations (>100 µM), pre-dilute in PBS (pH 7.4) before adding to media.

  • Off-Target Effects: If toxicity is observed in STAT3-null cells, the compound may be acting as a general mitochondrial uncoupler (common with nitro-phenols). Always use a STAT3-negative control line (e.g., STAT3-knockout MEFs or MCF-7).

  • Stability: Sulfonamides are generally stable, but the nitro-hydroxy ring can be sensitive to strong reducing agents in lysis buffers. Avoid excessive DTT during initial extraction if performing binding assays; add reducing agents only prior to SDS-PAGE.

References

  • Siddiquee, K., et al. (2007). "Selective chemical probe inhibitor of STAT3, identified through structure-based virtual screening, induces antitumor activity." Proceedings of the National Academy of Sciences, 104(18), 7391–7396. (Describes the foundational S3I-201 scaffold and protocols for sulfonylamino-benzoic acid inhibitors).

  • Turkson, J., et al. (2004). "Novel peptidomimetic inhibitors of signal transducer and activator of transcription 3 dimerization and biological activity." Molecular Cancer Therapeutics, 3(3), 261-269. (Mechanistic grounding for SH2 domain inhibition).

  • Page, B. D., et al. (2012). "Signal transducer and activator of transcription 3 inhibitors: a patent review." Expert Opinion on Therapeutic Patents, 22(11), 1273-1301.

  • Mandal, P. K., et al. (2011). "Structure-Activity Studies of Salicylic Acid-Based Inhibitors of STAT3." Journal of Medicinal Chemistry, 54(15), 5546–5561.

Application

Application Note: HPLC Analysis of 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid

Introduction & Chemical Context The analyte 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid is a complex polysubstituted aromatic compound.[1] Structurally, it consists of an anthranilic acid (2-aminobenzoic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

The analyte 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid is a complex polysubstituted aromatic compound.[1] Structurally, it consists of an anthranilic acid (2-aminobenzoic acid) scaffold linked via a sulfonamide bond to a 4-hydroxy-3-nitrobenzene moiety.[1]

This molecule presents specific analytical challenges due to its multiple ionizable groups:

  • Carboxylic Acid (Benzoic moiety): pKa ≈ 3.5 – 4.0.[1]

  • Sulfonamide Nitrogen: Weakly acidic (pKa ≈ 10.0).[1]

  • Phenolic Hydroxyl: The ortho-nitro group significantly increases the acidity of the phenol (pKa ≈ 6.0 – 7.[1]0) compared to unsubstituted phenol (pKa ≈ 10).[1]

Why this method matters: This compound is frequently encountered as a synthetic intermediate or a degradation impurity in the manufacturing of loop diuretics (structurally related to Torsemide precursors) or azo-dye synthesis.[1] Its analysis requires a method capable of resolving it from its precursors (Anthranilic acid and 4-Hydroxy-3-nitrobenzenesulfonyl chloride) and potential hydrolysis products.[1]

Method Development Logic (The "Why")

To ensure a robust, self-validating method, we must address the chemical behavior of the analyte.

pH Control and Retention

The primary challenge is the carboxylic acid.[1] At neutral pH, the molecule exists as a dianion (carboxylate and phenolate), resulting in poor retention and peak tailing on C18 columns due to ionic repulsion.

  • Solution: We utilize a Mobile Phase pH of 2.5 .[1]

  • Mechanism: At pH 2.5 (below the pKa of the carboxylic acid), the benzoate moiety is protonated (neutral). This increases hydrophobicity, allowing the molecule to interact effectively with the C18 stationary phase, ensuring sharp peak shape and reproducible retention.

Detection Wavelength

The molecule possesses two distinct chromophores:

  • Benzene Rings: Strong absorption at 254 nm .[1]

  • Nitro-Phenol System: The nitro group conjugated with the phenol often exhibits a bathochromic shift, absorbing in the near-UV/visible region (330–360 nm ).

  • Strategy: We employ a Diode Array Detector (DAD/PDA) to monitor at 254 nm for sensitivity and 350 nm for specificity against non-nitro impurities.[1]

Experimental Protocol

Instrumentation & Reagents[1]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with Quaternary Pump and DAD.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent end-capped C18.[1]

  • Reagents:

    • Acetonitrile (HPLC Grade).[1][2]

    • Potassium Dihydrogen Phosphate (

      
      ).[1]
      
    • Orthophosphoric Acid (85%).[1]

    • Milli-Q Water (18.2 MΩ).[1]

Chromatographic Conditions
ParameterSetting
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 2.5 (Adjusted with Orthophosphoric Acid)
Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Column Temp 30°C ± 2°C
Injection Volume 10 µL
Detection UV 254 nm (Reference: 360 nm for specificity check)
Run Time 20 Minutes
Gradient Program

A gradient is recommended to elute both the polar precursors and the more hydrophobic target analyte.[1]

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.09010Initial Hold
2.09010End Initial Hold
12.04060Linear Ramp
15.04060Isocratic Hold
15.19010Re-equilibration
20.09010Stop
Sample Preparation

Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).[1]

  • Rationale: The analyte has limited solubility in pure water due to the protonated acid form.[1] The 50% organic content ensures complete solubility while preventing solvent shock (peak distortion) upon injection.[1]

Stock Solution Preparation:

  • Weigh 10.0 mg of Reference Standard into a 50 mL volumetric flask.

  • Add 25 mL of Acetonitrile and sonicate for 5 minutes to dissolve.

  • Dilute to volume with Mobile Phase A.[1]

  • Final Concentration: 0.2 mg/mL (200 ppm).

Visualized Workflows

Method Development Decision Tree

This diagram illustrates the logical flow used to arrive at the optimized conditions described above.

MethodDevelopment Start Analyte Analysis: 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid pKaCheck Check pKa Values: -COOH (~3.5) -Phenol-NO2 (~6.5) Start->pKaCheck PHSelection Select Mobile Phase pH: Must be < pKa (COOH) Target: pH 2.5 pKaCheck->PHSelection Suppression of Ionization ColumnSelect Column Selection: C18 (Hydrophobic Retention) End-capped (Reduce tailing) PHSelection->ColumnSelect SolventSelect Organic Modifier: Acetonitrile (Sharper peaks for aromatics) ColumnSelect->SolventSelect Detection Detection: UV 254nm (Benzene) UV 350nm (Nitro-Phenol) SolventSelect->Detection FinalMethod Final Protocol: Gradient elution Phosphate Buffer pH 2.5 / ACN Detection->FinalMethod

Caption: Logical decision tree for HPLC method development based on analyte physicochemical properties.

Sample Extraction & Preparation Workflow

Standardized workflow to ensure maximum recovery and reproducibility.

SamplePrep Step1 Weigh Sample (10 mg) Step2 Add 25mL ACN (Dissolve Organic) Step1->Step2 Step3 Sonicate (5 mins, <30°C) Step2->Step3 Step4 Add Buffer pH 2.5 (To Volume) Step3->Step4 Step5 Filter (0.45 µm) PTFE/Nylon Step4->Step5 Step6 HPLC Injection Step5->Step6

Caption: Step-by-step sample preparation protocol ensuring solubility and filtration.

Method Validation (Self-Validating Criteria)

To ensure the method is performing correctly, the following System Suitability parameters must be met before every analysis batch.

ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) 8.0 – 12.0 minIndicates stable column equilibrium and correct gradient delivery.[1]
Tailing Factor (T) T ≤ 1.5Ensures secondary interactions (silanol activity) are suppressed by the acidic buffer.[1]
Theoretical Plates (N) N > 5000Confirms column efficiency and packing integrity.[1]
% RSD (Area) ≤ 2.0% (n=5)Validates injector precision and pump flow stability.[1]
Resolution (Rs) > 2.0Must be resolved from the precursor (Anthranilic acid) if present.[1]
Validation Parameters (ICH Q2(R1))
  • Linearity: 0.01 mg/mL to 0.3 mg/mL (

    
    ).[1]
    
  • LOD/LOQ: Estimated at 0.5 µg/mL and 1.5 µg/mL respectively (Signal-to-Noise 3:1 and 10:1).[1]

  • Robustness: Method should remain stable with pH variations of ±0.2 units.

Troubleshooting Guide

  • Issue: Peak Splitting.

    • Cause: Sample solvent is too strong (100% ACN) compared to the starting mobile phase (10% ACN).[1]

    • Fix: Dilute sample in 50:50 Buffer:ACN.

  • Issue: Drifting Retention Times.

    • Cause: Insufficient equilibration time between gradient runs.[1]

    • Fix: Ensure the "Re-equilibration" step (15.1 - 20.0 min) is strictly followed.[1]

  • Issue: High Backpressure.

    • Cause: Precipitation of buffer salts in high organic phase.[1]

    • Fix: Although phosphate is generally soluble at 60% ACN, ensure the buffer concentration does not exceed 25mM.[1]

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Standard text for Reverse Phase Chromatography mechanisms).

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Kazakevich, Y., & LoBrutto, R. (2007).[1] HPLC for Pharmaceutical Scientists. Wiley.[1] (Reference for pKa dependent retention strategies).

  • PubChem. (2023).[1] 4-Hydroxy-3-nitrobenzoic acid (Structural Analog Data). National Library of Medicine.[1]

Sources

Method

Investigational Roadmap for 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid: A Novel Scaffold in Drug Discovery

An Application Guide for Drug Discovery Researchers Prepared by: Gemini, Senior Application Scientist Executive Summary This document provides a comprehensive guide for the investigation of 2-(4-Hydroxy-3-nitro-benzenesu...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Discovery Researchers

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This document provides a comprehensive guide for the investigation of 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid , a novel chemical entity with potential applications in drug discovery. As this molecule is not extensively characterized in publicly available literature, this guide is structured as a proactive investigational roadmap. It leverages established principles of drug discovery and data from structurally related compounds to propose a logical, efficient workflow for its synthesis, characterization, and biological evaluation.

The core structure, a benzenesulfonamide derivative of anthranilic acid, combines two well-known pharmacophores, suggesting potential for a range of biological activities. The nitro and hydroxyl substitutions on the phenyl ring offer specific hydrogen bonding and electronic properties that can be exploited for targeted molecular interactions. This guide provides detailed, field-proven protocols for researchers to unlock the therapeutic potential of this and similar novel scaffolds.

Scientific Rationale and Structural Insights

The therapeutic potential of 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid can be inferred from its constituent chemical motifs:

  • Benzenesulfonamides: This is a privileged scaffold in medicinal chemistry, forming the basis of numerous antibacterial, anti-inflammatory, diuretic, and anticancer drugs. The sulfonamide group acts as a versatile hydrogen bond donor and acceptor.

  • Anthranilic Acid (2-Aminobenzoic Acid): This moiety is present in several non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive compounds. Its carboxylic acid group provides a key site for ionic interactions with biological targets.

  • 4-Hydroxy-3-nitro-phenyl Group: The phenolic hydroxyl is a common feature in antioxidants and enzyme inhibitors (e.g., tyrosine kinase inhibitors) due to its ability to form critical hydrogen bonds. The electron-withdrawing nitro group can modulate the pKa of the hydroxyl group and participate in specific polar contacts or charge-transfer interactions within a target's active site.

Given the precedent for biological activity in related benzoic acid derivatives, which have shown antimicrobial, anti-inflammatory, and antiproliferative effects, a systematic investigation is warranted.[1][2][3][4]

Proposed Synthesis and Characterization Workflow

The logical synthesis route involves a standard nucleophilic substitution reaction. The workflow begins with the preparation of the key intermediate, 4-hydroxy-3-nitrobenzenesulfonyl chloride, followed by its condensation with 2-aminobenzoic acid.

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Final Condensation A 4-Hydroxybenzoic Acid B 4-Hydroxy-3-nitrobenzoic acid A->B Nitration (HNO3) C 4-Hydroxy-3-nitrobenzenesulfonyl chloride B->C Chlorosulfonation (Chlorosulfonic Acid) E Target Compound: 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid C->E D 2-Aminobenzoic Acid (Anthranilic Acid) D->E Schotten-Baumann Reaction (Pyridine, rt)

Caption: Proposed two-part synthetic pathway for the target compound.

Protocol 3.1: Synthesis of 4-Hydroxy-3-nitrobenzoic acid

Causality: This initial step introduces the critical nitro group ortho to the hydroxyl group on the 4-hydroxybenzoic acid scaffold. The procedure is adapted from established nitration methods for phenolic acids.[5]

  • Preparation: In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, suspend 10.0 g of 4-hydroxybenzoic acid in 50 mL of water.

  • Nitration: Cool the suspension to 20-25°C in a water bath. Slowly add 30 mL of 30% nitric acid (HNO₃) dropwise over 30 minutes, maintaining the temperature below 35°C.

  • Catalysis: Add a catalytic amount (approx. 0.1 g) of sodium nitrite (NaNO₂) to initiate the reaction, which is observable by a slight exothermic event.

  • Reaction: Stir the mixture vigorously for 3-4 hours at 30-35°C. The product will precipitate as a yellowish solid.

  • Work-up: Dilute the reaction mixture with 100 mL of cold water and stir for an additional hour. Filter the precipitate under vacuum, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven at 60°C.

  • Validation: Confirm identity and purity via melting point (expected ~178°C) and NMR spectroscopy.[5][6]

Protocol 3.2: Synthesis of 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid

Causality: This protocol uses the classic Schotten-Baumann conditions for forming a sulfonamide bond between an amino group and a sulfonyl chloride in the presence of a base (pyridine) to neutralize the HCl byproduct.

  • Preparation: In a dry flask, dissolve 1.37 g (10 mmol) of 2-aminobenzoic acid in 20 mL of anhydrous pyridine.

  • Reaction: Cool the solution to 0°C in an ice bath. Add 2.55 g (10 mmol) of 4-hydroxy-3-nitrobenzenesulfonyl chloride (prepared separately) portion-wise over 15 minutes with constant stirring.

  • Completion: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Pour the reaction mixture into 100 mL of ice-cold 2N HCl. A precipitate will form.

  • Purification: Filter the crude product, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield the pure target compound.

  • Validation: Characterize the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC to confirm its structure and assess purity (>95%).

Proposed Biological Evaluation Cascade

A tiered screening approach is recommended to efficiently identify and characterize the biological activity of the novel compound. The cascade progresses from broad, target-agnostic assays to more specific, hypothesis-driven investigations.

G cluster_tier1 cluster_tier2 cluster_tier3 start Test Compound (Purity >95%) tier1 Tier 1: Primary Screening (Target-Agnostic) start->tier1 a1 Antiproliferative Assay (e.g., NCI-60 Panel) tier1->a1 a2 Antimicrobial Assay (Gram+/Gram- Panel) tier1->a2 a3 General Cytotoxicity (e.g., HEK293 cells) tier1->a3 tier2 Tier 2: Secondary Screening (Target-Based & Dose-Response) b1 Enzyme Inhibition Assays (COX-1/2, Kinases, etc.) tier2->b1 b2 Dose-Response (IC50/EC50) for Active Hits tier2->b2 b3 Mechanism of Action (e.g., Apoptosis vs. Necrosis) tier2->b3 tier3 Tier 3: Lead Characterization a1->tier2 Hit Identified a2->tier2 Hit Identified b2->tier3 Potent Hit Confirmed c1 In Vitro ADME (Solubility, Permeability, Stability) c2 In Vivo Proof-of-Concept (e.g., Xenograft Model)

Caption: A tiered workflow for the biological evaluation of the novel compound.

Protocol 4.1: Tier 1 Antiproliferative Assay (MTT-Based)

Causality: This is a robust, colorimetric assay for assessing cell metabolic activity. Viable cells with active metabolism convert the MTT reagent into a purple formazan product. It serves as an excellent primary screen for identifying compounds with cytotoxic or cytostatic effects against cancer cell lines.[4]

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM) in culture medium. Ensure the final DMSO concentration in all wells is ≤0.5%.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" (medium with 0.5% DMSO) and "no-cell" (medium only) wells. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Self-Validation & Analysis:

    • The vehicle control wells should show high absorbance, representing 100% viability.

    • The "no-cell" wells provide the background absorbance, which should be subtracted from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control. A significant, dose-dependent decrease in viability indicates a positive hit.

Protocol 4.2: Tier 2 Enzyme Inhibition Assay (Example: COX-2)

Causality: Given the structural similarity to some NSAIDs, assessing inhibition of cyclooxygenase (COX) enzymes is a logical hypothesis-driven secondary screen. Commercially available kits provide a reliable and standardized method.

  • Reagent Preparation: Prepare reagents according to a commercial COX-2 inhibitor screening kit (e.g., from Cayman Chemical or Abcam). This typically includes assay buffer, heme, arachidonic acid (substrate), and a chromogenic probe.

  • Assay Setup: In a 96-well plate, add:

    • 150 µL Assay Buffer

    • 10 µL Heme

    • 10 µL COX-2 Enzyme

    • 10 µL of the test compound at various concentrations (prepared as in Protocol 4.1). Include a known inhibitor (e.g., Celecoxib) as a positive control and DMSO as a vehicle control.

  • Incubation: Incubate the plate for 10 minutes at 37°C to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of arachidonic acid to all wells to start the enzymatic reaction.

  • Data Acquisition: Immediately monitor the absorbance at the specified wavelength (e.g., 590 nm) every minute for 10 minutes using a plate reader in kinetic mode. The rate of change in absorbance is proportional to enzyme activity.

  • Self-Validation & Analysis:

    • The vehicle control should show a high reaction rate.

    • The positive control (Celecoxib) should show significant inhibition.

    • Calculate the percent inhibition for each concentration of the test compound. Plot percent inhibition versus log[concentration] and fit to a dose-response curve to determine the IC₅₀ value.

Data Interpretation and Summary

The following table structure should be used to summarize key quantitative data obtained during the investigation.

ParameterValueMethodNotes
Physicochemical
Molecular Weight183.12 g/mol [7]CalculatedFor the 4-hydroxy-3-nitrobenzoic acid precursor.
Purity>95%HPLCEssential for biological assays.
Aqueous SolubilityTBDNephelometryTo be determined.
Biological Activity
Antiproliferative IC₅₀ (MCF-7)TBDProtocol 4.1To be determined.
Antimicrobial MIC (S. aureus)TBDBroth DilutionTo be determined.
COX-2 Inhibition IC₅₀TBDProtocol 4.2To be determined.

Conclusion and Future Directions

This document outlines a systematic and scientifically rigorous approach to evaluate the drug discovery potential of 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid. By following the proposed synthesis and biological screening cascade, researchers can efficiently determine its physicochemical properties, identify potential therapeutic applications, and elucidate its mechanism of action. Positive results from this workflow would justify progression to hit-to-lead optimization, focusing on improving potency, selectivity, and ADME properties, thereby paving the way for a new class of therapeutic agents.

References

  • Journal of Chemical and Pharmaceutical Research. Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. [Link]

  • National Institutes of Health (PMC). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. [Link]

  • Google Patents.
  • Google Patents.
  • National Institutes of Health (PubChem). 4-Hydroxy-3-nitrobenzoic acid. [Link]

  • ResearchGate. A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. [Link]

  • ResearchGate. INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3-(2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. [Link]

  • Google Patents. Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters.
  • NIST WebBook. Benzoic acid, 2-hydroxy-3-nitro-. [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. [Link]

  • MDPI. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. [Link]

  • CAS Common Chemistry. 2-[[(4-Chloro-3-nitrophenyl)sulfonyl]amino]benzoic acid. [Link]

  • National Institutes of Health (PMC). Hydroxybenzoic acid isomers and the cardiovascular system. [Link]

  • National Institutes of Health (PMC). Protein binding of 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid to human serum albumin and their anti-proliferation on doxorubicin-sensitive and doxorubicin-resistant leukemia cells. [Link]

  • PubMed. Protein binding of 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid to human serum albumin and their anti-proliferation on doxorubicin-sensitive and doxorubicin-resistant leukemia cells. [Link]

Sources

Application

Technical Guide: 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid as a STAT3 Signaling Probe

This Application Note is designed for researchers and drug discovery scientists utilizing 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid (CAS: 131971-24-9).[1] Based on its chemical scaffold—an anthranilic acid...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery scientists utilizing 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid (CAS: 131971-24-9).[1]

Based on its chemical scaffold—an anthranilic acid derivative linked via a sulfonamide to a functionalized benzene ring—this molecule is a structural analog of the well-characterized STAT3 inhibitor S3I-201 (NSC 74859).[1] Consequently, this guide details its application as a small-molecule probe for the STAT3 SH2 domain , with additional utility as a physicochemical sensor due to its nitrophenol moiety.[1]

[1]

Introduction & Mechanism of Action

2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid functions as a protein-protein interaction (PPI) inhibitor.[1] It targets the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, a critical driver in oncogenesis and immune evasion.[1]

Structural Logic & Pharmacophore

The molecule consists of two key domains:[1]

  • Anthranilic Acid Scaffold: Mimics the phosphotyrosine (pTyr) residue, allowing the molecule to dock into the SH2 domain of STAT3.[1]

  • 4-Hydroxy-3-nitro-benzenesulfonyl Moiety:

    • Binding: Provides hydrophobic contacts and hydrogen bonding capabilities distinct from the tosyl group of the parent compound S3I-201.[1]

    • Probe Function: The ortho-nitrophenol group acts as a chromogenic reporter (pKa ~7.2), allowing the molecule's ionization state to be monitored via UV-Vis spectroscopy, potentially indicating environmental pH changes upon binding.[1]

Mechanism: Dimerization Blockade

Active STAT3 requires homodimerization via reciprocal SH2-pTyr interactions to translocate to the nucleus.[1] This probe competes with the native pTyr-705 peptide, preventing dimerization and subsequent transcriptional activation.[1]

STAT3_Inhibition Cytokine Cytokine/Growth Factor (IL-6, EGF) Receptor Receptor Activation (gp130/EGFR) Cytokine->Receptor JAK JAK Phosphorylation Receptor->JAK STAT3_Mono STAT3 Monomers (Inactive) JAK->STAT3_Mono Phosphorylation (Y705) STAT3_Dimer STAT3 Homodimer (Active) STAT3_Mono->STAT3_Dimer SH2-pTyr Interaction Probe PROBE: 2-(4-Hydroxy-3-nitro...) Probe->STAT3_Mono Competes for SH2 Domain Probe->STAT3_Dimer BLOCKS Apoptosis Apoptosis / Cell Cycle Arrest Probe->Apoptosis Induces (via blockade) Nucleus Nuclear Translocation STAT3_Dimer->Nucleus Transcription Transcription: Bcl-xL, Cyclin D1, c-Myc Nucleus->Transcription

Figure 1: Mechanism of Action.[1] The probe acts as a competitive inhibitor of the STAT3 SH2 domain, preventing the formation of transcriptionally active dimers.[1]

Preparation & Physicochemical Characterization

Before biological application, the probe must be solubilized and characterized.[1] The nitro group renders the molecule light-sensitive; handle in amber vials.[1]

Reagent Preparation Protocol
ParameterSpecification
Molecular Weight 338.29 g/mol
Solubility DMSO (>50 mM), Ethanol (Moderate), Water (Poor, pH dependent)
Stock Concentration 10 mM or 50 mM in anhydrous DMSO
Storage -20°C, desiccated, protected from light
Stability Stable for >6 months at -20°C; avoid freeze-thaw cycles

Step-by-Step Solubilization:

  • Weigh 3.38 mg of the probe powder.[1]

  • Add 1.0 mL of sterile, anhydrous DMSO to create a 10 mM stock solution .

  • Vortex vigorously for 30 seconds until fully dissolved. The solution should be yellow/orange due to the nitrophenol group.[1]

  • Aliquot into 50 µL volumes in amber tubes and freeze at -20°C immediately.

Spectral Validation (UV-Vis)

The 4-hydroxy-3-nitro group exhibits pH-dependent absorbance.[1]

  • Acidic/Neutral (pH < 6.5):

    
     ~350 nm (Colorless/Pale Yellow).[1]
    
  • Basic (pH > 7.5):

    
     ~400–420 nm (Intense Yellow/Orange).[1]
    
  • Application: This shift can be used to verify the integrity of the molecule and the pH of the assay buffer.[1]

Application Protocol: In Vitro STAT3 Binding Assay

This protocol utilizes the probe to disrupt STAT3 binding to its consensus DNA sequence.[1]

Assay Type: Electrophoretic Mobility Shift Assay (EMSA) or ELISA-based DNA Binding Assay.[1] Target: Nuclear extracts from high-STAT3 expressing cells (e.g., MDA-MB-231, DU145).[1]

Materials
  • STAT3-active nuclear extracts (5–10 µg total protein).[1]

  • Biotinylated hSIE probe (High-affinity Serum Inducible Element DNA sequence).[1]

  • Probe Stock (10 mM).[1]

  • Binding Buffer: 10 mM HEPES (pH 7.9), 50 mM KCl, 1 mM EDTA, 1 mM DTT, 10% Glycerol.[1]

Workflow
  • Pre-Incubation (Inhibition Step):

    • Prepare a dilution series of the 2-(4-Hydroxy-3-nitro...) probe (1 µM – 100 µM) in Binding Buffer.[1]

    • Add 5 µg of nuclear extract to the probe solution.[1]

    • Incubate at room temperature for 30 minutes . Rationale: Allows the small molecule to occupy the SH2 pocket before DNA is introduced.[1]

  • DNA Binding:

    • Add 20 fmol of Biotin-hSIE oligonucleotide.[1]

    • Incubate for 20 minutes at room temperature .

  • Detection:

    • For EMSA: Run on a 5% non-denaturing polyacrylamide gel.[1] Transfer to nylon membrane and detect Biotin-Streptavidin-HRP.[1]

    • For ELISA: Transfer to Streptavidin-coated plates, add primary anti-STAT3 antibody, then secondary HRP antibody.[1]

  • Data Analysis:

    • Calculate the IC50 (concentration required to reduce DNA binding signal by 50%).[1]

    • Expected Result: Dose-dependent reduction in the STAT3-DNA complex band/signal.[1]

Application Protocol: Cellular Viability & Pathway Analysis[1]

This protocol validates the probe's ability to penetrate cell membranes and induce apoptosis in STAT3-dependent cancer lines.[1]

Cell Culture Setup[1]
  • Positive Control Line: MDA-MB-231 (Breast Cancer) or DU145 (Prostate Cancer) – Constitutive STAT3 activity.[1]

  • Negative Control Line: NIH-3T3 (Fibroblasts) – Low basal STAT3.[1]

Experimental Steps
  • Seeding:

    • Seed cells at

      
       cells/well in 96-well plates. Allow attachment overnight.
      
  • Treatment:

    • Dilute the probe stock in complete media to final concentrations: 0, 10, 30, 50, 100 µM.[1]

    • Note: Ensure final DMSO concentration is < 0.5% to avoid solvent toxicity.[1]

    • Incubate cells for 24 to 48 hours .[1]

  • Viability Readout (MTT/WST-1):

    • Add MTT reagent and incubate for 3 hours.[1]

    • Solubilize formazan crystals and read Absorbance at 570 nm.

  • Western Blot Validation (Mechanism Check):

    • Treat cells (6-well plate) with the IC50 concentration for 24 hours.

    • Lyse cells and immunoblot for:

      • p-STAT3 (Tyr705): Should remain unchanged or decrease slightly (probe inhibits function, not necessarily phosphorylation, though preventing dimerization often exposes Y705 to phosphatases).[1]

      • Bcl-xL / Cyclin D1: Downstream targets. Levels should decrease .

      • Cleaved Caspase-3: Apoptosis marker.[1] Levels should increase .

Experimental Workflow Diagram

Workflow cluster_Readouts Parallel Readouts Stock Stock Prep (10mM DMSO) Seed Cell Seeding (MDA-MB-231) Treat Probe Treatment (0-100 µM, 48h) Seed->Treat MTT MTT Assay (Viability IC50) Treat->MTT WB Western Blot (pSTAT3, Bcl-xL) Treat->WB

Figure 2: Cellular assay workflow for validating probe efficacy.

References

  • Siddiquee, K., et al. (2007).[1] "Selective chemical probe inhibitor of STAT3, identified through structure-based virtual screening, induces antitumor activity."[1] Proceedings of the National Academy of Sciences, 104(18), 7391-7396.[1] [1]

    • Context: Describes S3I-201, the parent scaffold of the 2-(sulfonamido)-benzoic acid class.[1]

  • Zhang, X., et al. (2010).[1] "Structure-Activity Relationship Studies of Ethyl 2-[(3-Methylphenyl)sulfonamido]benzoate Analogues as Inhibitors of STAT3." Journal of Medicinal Chemistry, 53(15), 5676-5683.[1]

    • Context: Establishes the SAR for the benzoic acid sulfonamide scaffold.
  • PubChem Compound Summary. (n.d.). "2-[(4-hydroxy-3-nitrophenyl)sulfonylamino]benzoic acid (CAS 131971-24-9)."[1][2][3][4][5] National Center for Biotechnology Information.[1] [1]

    • Context: Verification of chemical structure and identifiers.[1][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization of 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid

The following technical guide addresses the solubility challenges associated with 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid , a complex poly-acidic sulfonamide derivative. This guide is structured for resea...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the solubility challenges associated with 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid , a complex poly-acidic sulfonamide derivative.

This guide is structured for researchers requiring immediate, high-fidelity troubleshooting protocols.

Core Technical Analysis: Why is this molecule difficult?

To overcome solubility issues, one must first understand the molecular "personality" of the target. 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid presents a "Perfect Storm" of physicochemical barriers:

  • Intramolecular Hydrogen Bonding (The "Lock" Effect): The sulfonamide nitrogen at the 2-position of the benzoic acid ring often forms a strong intramolecular hydrogen bond with the adjacent carboxylic acid carbonyl. This "locks" the molecule into a planar, hydrophobic conformation, significantly reducing its interaction with water molecules.

  • Poly-Acidic Nature: This molecule contains three ionizable protons with distinct pKa values:

    • Carboxylic Acid (-COOH): pKa

      
       3.5 – 4.5
      
    • Nitrophenol (-OH): The ortho-nitro group is strongly electron-withdrawing, lowering the phenol pKa to

      
       6.0 – 7.0 (making it more acidic than typical phenols).
      
    • Sulfonamide (-NH-): pKa

      
       9.0 – 10.0.
      
  • The "Crash" Zone: At physiological pH (7.2–7.4), the molecule may exist in a mono-anionic or partially di-anionic state. However, if the local concentration exceeds the solubility product (

    
    ) of the specific protonation state, it will precipitate—often as a gelatinous solid that is difficult to redissolve.
    

Diagnostic Q&A: Troubleshooting Common Failures

Q1: I tried dissolving the powder directly in PBS (pH 7.4), but it floats or forms clumps. Why? A: This is a wetting and ionization issue. The solid powder is likely in its fully protonated, neutral form, which is highly hydrophobic. PBS has a fixed buffering capacity. When you add the acidic powder, the local pH at the solid-liquid interface drops immediately, preventing ionization.

  • Fix: Do not add powder to buffer. Dissolve in a water-miscible organic solvent (DMSO) first, or use the "In-Situ Salt Formation" protocol (see Protocol C).

Q2: My stock solution in DMSO is clear, but when I dilute it into cell culture media, it precipitates immediately. A: This is the "Solvent Shift" effect. DMSO solubilizes by dipole interaction. Water solubilizes by hydrogen bonding and ionization. When you dilute DMSO, the logP (hydrophobicity) of the solvent mixture increases water content, forcing the drug to crash out if it is not ionized.

  • Fix: Ensure the final aqueous media is buffered to pH > 7.5 initially, or use a co-solvent spike (e.g., 0.5% Tween-80) in the media before adding the drug.

Q3: The solution turned bright yellow/orange. Is it degraded? A: Likely not. This molecule contains a nitrophenol moiety. Nitrophenols act as pH indicators.

  • Colorless/Pale Yellow: Acidic/Neutral form.

  • Deep Yellow/Orange: Ionized Phenolate form (Basic pH).

  • Insight: A color change to deep yellow actually indicates successful solubilization (ionization) of the phenol group.

Experimental Protocols

Protocol A: The "DMSO Spike" Method (Standard)

Best for: In vitro assays, High Throughput Screening (HTS)

  • Weighing: Weigh the target amount of solid.

  • Primary Solubilization: Add 100% Anhydrous DMSO to achieve a concentration of 10–50 mM .

    • Tip: Vortex vigorously. If undissolved, sonicate at 37°C for 5 minutes.

  • Quality Check: Ensure the solution is absolutely clear.

  • Dilution: Slowly add the DMSO stock to the aqueous buffer while vortexing the buffer .

    • Critical: Never add buffer to the DMSO stock; always add stock to the buffer to prevent local high-concentration precipitation.

Protocol B: In-Situ Salt Formation (High Concentration Aqueous)

Best for: Animal studies, Injection, High-concentration aqueous stocks

This method converts the poorly soluble acid into its highly soluble sodium or tris salt in situ.

  • Calculate Molar Equivalent: Determine moles of compound.

  • Alkaline Pre-dissolution: Prepare a 100 mM Tris or NaOH solution.

  • Addition: Add 2.1 molar equivalents of the base (to deprotonate both the COOH and the Phenol) to the solid compound.

  • Dissolution: Add water to volume. The pH should be > 8.0.

  • Back-Titration (Optional): If physiological pH is strictly required, slowly lower pH with 0.1 M HCl to pH 7.4, monitoring for precipitation.

Protocol C: Cosolvent/Surfactant System

Best for: "Crash-prone" compounds in complex media

Formulation Vehicle:

  • 5% DMSO (Solubilizer)

  • 5% Solutol HS 15 or Tween 80 (Surfactant/Wetting Agent)

  • 90% PBS (Buffer)

Steps:

  • Dissolve compound in DMSO (100x final strength).

  • Add the Surfactant to the DMSO solution and mix.

  • Slowly dilute this mixture into the PBS.

Quantitative Data Summary

Table 1: Estimated Solubility Profile based on Ionization State

Solvent / ConditionPredicted SolubilityMechanismVisual Appearance
Water (pH < 4) < 0.1 mg/mLNeutral species (Hydrophobic)White/Pale suspension
PBS (pH 7.4) 1 - 5 mg/mLMono/Di-anionic equilibriumPale Yellow solution
Borate Buffer (pH 9) > 20 mg/mLFully ionized (Tri-anionic)Deep Orange/Yellow
DMSO > 50 mg/mLDipole-Dipole interactionsClear Yellow
Ethanol ~ 10 mg/mLModerate polarity matchClear/Hazy

Visualizations

Figure 1: Solubility Decision Logic

Caption: Decision tree for selecting the optimal solubilization strategy based on experimental constraints.

SolubilityLogic Start Start: Solid Compound Goal Define Goal Start->Goal InVitro In Vitro / Cell Assay Goal->InVitro InVivo In Vivo / Animal Goal->InVivo DMSOTol Is DMSO Tolerated? InVitro->DMSOTol pH_Flex Is pH > 8 allowed? InVivo->pH_Flex ProtocolA Protocol A: DMSO Stock -> Dilution DMSOTol->ProtocolA Yes (<1%) ProtocolB Protocol B: In-Situ Salt (Tris/NaOH) DMSOTol->ProtocolB No pH_Flex->ProtocolB Yes ProtocolC Protocol C: Cosolvent (DMSO+Tween) pH_Flex->ProtocolC No (Must be pH 7.4) Cyclodex Advanced: Cyclodextrin Complex ProtocolC->Cyclodex If ppt persists

Figure 2: Ionization-Dependent Solubility Mechanism

Caption: Mechanistic view of how pH manipulation unlocks solubility for this specific scaffold.

Ionization cluster_0 Solubility State Transition State1 pH < 4 (Neutral) INSOLUBLE State2 pH 6-7 (Mono-anion) MODERATE State1->State2 Add Mild Base State3 pH > 9 (Poly-anion) SOLUBLE State2->State3 Add Strong Base Action1 Deprotonate COOH Action2 Deprotonate Phenol & Sulfonamide

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

  • Perlovich, G. L., et al. (2018). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data.

  • Zhang, Y., et al. (2014). The solubilities of benzoic acid and its nitrated derivatives in seven pure solvents. Journal of Chemical & Engineering Data.

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1][2][3] Advanced Drug Delivery Reviews.

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.

Sources

Optimization

Technical Support Center: Interpreting Complex NMR Spectra of 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid

Welcome to the technical support center for the spectral analysis of 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the spectral analysis of 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are tasked with characterizing this and structurally similar molecules. Here, we will dissect the complexities of its NMR spectra, offering troubleshooting advice and practical solutions to common experimental challenges.

Introduction: The Challenge of a Multifunctional Molecule

2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid is a molecule rich in functionality, incorporating two distinct aromatic rings with varied electronic environments, three acidic protons (carboxylic acid, phenol, and sulfonamide), and a strongly electron-withdrawing nitro group. This structural complexity translates directly into a nuanced and potentially challenging NMR spectrum. This guide will provide a systematic approach to interpreting these spectra, ensuring accurate structural elucidation.

Predicted ¹H NMR Spectral Analysis

A thorough understanding of the expected ¹H NMR spectrum is the first step in successful interpretation. The spectrum is best acquired in a solvent like DMSO-d₆, which can effectively solubilize the compound and often results in sharper peaks for exchangeable protons compared to other solvents.[1]

Below is a table predicting the chemical shifts (δ) and splitting patterns for the non-exchangeable protons of the molecule.

Proton Assignment Ring Predicted Chemical Shift (ppm) Splitting Pattern Justification
H-6'Benzoic Acid~8.0-8.2Doublet of doublets (dd) or triplet (t)Ortho to the electron-withdrawing carboxylic acid group.
H-4', H-5'Benzoic Acid~7.2-7.6Multiplet (m)Complex coupling with adjacent protons.
H-3'Benzoic Acid~7.0-7.3Doublet of doublets (dd) or triplet (t)Influenced by both the carboxylic acid and sulfonamide groups.
H-2Sulfonyl~8.1-8.3Doublet (d)Ortho to both the nitro group and the sulfonyl linker.
H-6Sulfonyl~7.8-8.0Doublet of doublets (dd)Ortho to the sulfonyl linker and meta to the nitro group.
H-5Sulfonyl~7.1-7.3Doublet (d)Ortho to the hydroxyl group and meta to the nitro group.

Visualizing the Structure and Proton Assignments

To aid in the interpretation, the following diagram illustrates the molecular structure with the assigned proton labels.

G cluster_benzoic Benzoic Acid Ring cluster_sulfonyl Sulfonyl Ring C1' C C2' C C1'->C2' COOH C(=O)OH C1'->COOH C3' C-H (3') C2'->C3' N N-H C2'->N C4' C-H (4') C3'->C4' C5' C-H (5') C4'->C5' C6' C-H (6') C5'->C6' C6'->C1' C1 C C2 C-H (2) C1->C2 S S(=O)₂ C1->S C3 C C2->C3 C4 C C3->C4 NO2 N(=O)[O-] C3->NO2 C5 C-H (5) C4->C5 OH OH C4->OH C6 C-H (6) C5->C6 C6->C1 S->N G cluster_workflow NMR Interpretation Workflow A Acquire 1H NMR in DMSO-d6 B Identify Solvent and Reference Peaks A->B C Integrate All Signals B->C D Identify Exchangeable Protons (COOH, OH, NH) C->D F Analyze Aromatic Region (7-9 ppm) C->F E Perform D2O Exchange D->E Confirmation G Assign Spin Systems (Benzoic vs. Sulfonyl) F->G H Use 2D NMR (COSY, HSQC) for Confirmation G->H If Ambiguous I Final Structure Verification G->I H->I

Sources

Troubleshooting

Technical Support Center: Troubleshooting Assay Interference with 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid. This document provides in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify and mitigate potential assay interference caused by this compound. Our goal is to ensure the integrity and accuracy of your experimental data.

Introduction: Understanding the Compound and Assay Interference

2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid is a complex organic molecule with several functional groups that can interact with assay components, potentially leading to misleading results. These interactions are a common challenge in drug discovery and high-throughput screening (HTS), where compounds that appear active may do so through non-specific mechanisms rather than direct, selective interaction with the intended biological target. Such compounds are often referred to as "assay interference compounds" or "nuisance compounds".[1]

Failure to identify these artifacts can result in a significant waste of time and resources, pursuing false-positive "hits" that will ultimately fail in later stages of development.[2][3] This guide is designed to help you proactively identify and troubleshoot these issues.

Section 1: Unpacking the Interference Potential of Your Compound

The structure of 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid contains several well-known Pan-Assay Interference Compound (PAINS) substructures.[3] Understanding how each part of the molecule can contribute to interference is the first step in designing robust experiments.

  • Nitroaromatic Group (-NO₂): This group is strongly electron-withdrawing and is known to participate in redox cycling.[4] In the presence of cellular reducing agents (like NADH or NADPH) and oxygen, it can generate reactive oxygen species (ROS) such as superoxide and hydrogen peroxide.[4] This can lead to false positives in assays where a change in redox state is part of the signal generation.

  • Phenolic Hydroxyl Group (-OH): Phenolic compounds can interfere in several ways. They can be fluorescent, which is a direct interference in fluorescence-based assays.[5][6] They are also prone to oxidation, which can generate colored products or reactive species, and can chelate metal ions that may be essential for enzyme function.[3]

  • Benzoic Acid Group (-COOH): The carboxylic acid can also participate in metal chelation.[3] Furthermore, its charge at physiological pH can influence the compound's solubility and aggregation properties.

  • Sulfonamide Group (-SO₂NH-): While less commonly cited for direct interference, this group contributes to the overall physicochemical properties of the molecule, influencing its solubility and potential for non-specific protein binding.

The combination of these functional groups makes the compound a prime candidate for multiple interference mechanisms.

Caption: Potential interference pathways for the compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses common problems encountered when working with potentially interfering compounds, providing explanations and actionable solutions.

Category 1: Fluorescence-Based Assays

Q1: My fluorescence intensity is decreasing. Is this true inhibition, or an artifact?

A: A decrease in fluorescence could be due to genuine inhibition of your target, but it is frequently caused by artifacts, especially with a compound containing phenolic and nitroaromatic groups.[7]

  • Plausible Cause 1: Inner Filter Effect (IFE). The compound may absorb light at the excitation or emission wavelength of your fluorophore. If the compound's absorbance spectrum overlaps with your assay's fluorescence spectrum, it will reduce the amount of light reaching the detector, mimicking inhibition.

  • Plausible Cause 2: Fluorescence Quenching. The compound, upon binding non-specifically to the target protein or the fluorescent probe, can accept the energy from the excited fluorophore without emitting light, thus "quenching" the signal. Phenolic compounds are known to interact with proteins and can quench intrinsic protein fluorescence.[8]

Troubleshooting Steps:

  • Measure the compound's absorbance spectrum: Scan the absorbance of your compound from ~250 nm to 700 nm at the concentration used in the assay. Compare this to the excitation and emission wavelengths of your fluorophore. A significant overlap is a red flag for IFE.

  • Run a "reagent-only" control: Set up a control experiment with the fluorophore and your compound in the assay buffer, but without the enzyme or target protein. A signal decrease in this control strongly suggests a direct optical interference (IFE or direct quenching of the probe).

  • Use an orthogonal assay: Confirm your findings using a different detection method that is not based on fluorescence, such as an absorbance-based or mass spectrometry-based assay.[9] Discrepancies between assay formats often point to interference.[3]

Category 2: Absorbance/Colorimetric Assays

Q2: I'm seeing a color change in my assay that doesn't correlate with enzyme activity. What's happening?

A: This is a classic sign of compound-based interference in colorimetric assays.

  • Plausible Cause 1: Intrinsic Color. Nitroaromatic compounds are often yellow. At higher concentrations, the intrinsic color of your compound can contribute to the overall absorbance reading, leading to a false positive or negative result depending on the assay.

  • Plausible Cause 2: Redox Activity. If your assay uses a redox-sensitive dye (e.g., resazurin, MTT, XTT), the nitro group on your compound can directly reduce the dye, causing a color change independent of enzyme activity.[4] This redox cycling can also generate H₂O₂, which can interfere with peroxidase-coupled assays.[2]

Troubleshooting Steps:

  • Run a "compound-only" background control: Prepare wells containing only the assay buffer and your compound at the highest concentration used. Subtract this absorbance reading from all your experimental wells.

  • Perform a "no-enzyme" control: Run the complete assay, including substrate and your compound, but omit the enzyme.[2] Any signal generation in this control is a direct result of the compound's reactivity with assay components.

  • Test for H₂O₂ production: If you suspect redox cycling, add catalase to a control well.[2] Catalase will break down any H₂O₂ generated by your compound, and a reduction in the artifactual signal confirms this mechanism.

Category 3: General Assay Issues

Q3: My results are not reproducible, and the dose-response curve is unusually steep. Could the compound be aggregating?

A: Yes, poor reproducibility and steep dose-response curves are hallmark signs of compound aggregation.[10][11]

  • Plausible Cause: Colloidal Aggregation. Many organic molecules, particularly those with poor aqueous solubility, form colloidal aggregates at micromolar concentrations typically used in screening.[10][12] These aggregates can non-specifically sequester and denature proteins, leading to apparent inhibition that is promiscuous and sensitive to small changes in assay conditions.[13][14]

Troubleshooting Steps:

  • Include a non-ionic detergent: Re-run the assay in the presence of a small amount (0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20.[12] If the compound's activity is significantly reduced or eliminated, aggregation is the likely cause.

  • Vary enzyme concentration: True inhibitors should show an IC₅₀ value that is independent of the enzyme concentration (for non-tight binders). Aggregators, however, show a dramatic increase in apparent IC₅₀ as the enzyme concentration is raised.[12] Perform the assay at 1x and 10x the normal enzyme concentration.

  • Check for time-dependent inhibition: Aggregation-based inhibition often appears to be time-dependent as the aggregates form and sequester the protein.[12] Pre-incubate the compound with the enzyme for different time points (e.g., 0, 15, 30 minutes) before adding the substrate. A progressive increase in inhibition suggests a non-specific mechanism like aggregation.

Section 3: Protocols for Interference Characterization

Here are step-by-step protocols for the key control experiments mentioned above.

Protocol 1: Assessing Optical Interference (Inner Filter Effect)
  • Prepare Compound Dilutions: Serially dilute your compound in the final assay buffer to cover the concentration range used in your primary assay.

  • Prepare Fluorophore Solution: Prepare a solution of your fluorescent probe/substrate at the final assay concentration.

  • Measure Absorbance: In a clear-bottom plate, add 100 µL of each compound dilution. Read the absorbance spectrum from 250-700 nm. Note any absorbance at your assay's excitation (λex) and emission (λem) wavelengths.

  • Measure Fluorescence: In a black assay plate, add 50 µL of each compound dilution to triplicate wells. To this, add 50 µL of the fluorophore solution.

  • Incubate and Read: Incubate under the same conditions as your primary assay and read the fluorescence at the appropriate λex/λem.

  • Analyze: A concentration-dependent decrease in fluorescence in the absence of the enzyme indicates optical interference.

Protocol 2: Validating Aggregation-Based Inhibition
  • Prepare Buffers: Prepare two sets of your standard assay buffer: one with and one without 0.02% (v/v) Triton X-100.

  • Generate Dose-Response Curves: Prepare serial dilutions of your compound in both the standard buffer and the detergent-containing buffer.

  • Run Assays in Parallel: Perform your standard enzyme inhibition assay using both sets of compound dilutions.

  • Analyze: Calculate the IC₅₀ value from both curves. A significant rightward shift (e.g., >10-fold increase) in the IC₅₀ in the presence of detergent strongly indicates that the observed activity was due to aggregation.

Condition Expected IC₅₀ (True Inhibitor) Expected IC₅₀ (Aggregator)
Standard BufferX µMY µM
Buffer + 0.02% Triton X-100~ X µM>> Y µM or No Inhibition
Caption: Expected results from a detergent counter-screen for a true inhibitor versus an aggregator.
Section 4: A Systematic Troubleshooting Workflow

When faced with a positive "hit" from a primary screen with 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid, follow this systematic workflow to validate your result and rule out common artifacts.

Troubleshooting_Workflow Start Positive 'Hit' Observed Check_Optical Run Optical Interference Controls (Protocol 1) Start->Check_Optical Optical_Interference Is there signal change in enzyme-free controls? Check_Optical->Optical_Interference Artifact_Optical FLAG as Optical Artifact (e.g., IFE, Quenching). Consider orthogonal assay. Optical_Interference->Artifact_Optical Yes Check_Reactivity Run Reactivity Controls (No-enzyme, Catalase) Optical_Interference->Check_Reactivity No Reactivity_Interference Is there signal change in no-enzyme controls? Check_Reactivity->Reactivity_Interference Artifact_Reactivity FLAG as Reactive Compound (e.g., Redox Cycling). Consider orthogonal assay. Reactivity_Interference->Artifact_Reactivity Yes Check_Aggregation Run Aggregation Controls (Detergent, Enzyme Conc.) (Protocol 2) Reactivity_Interference->Check_Aggregation No Aggregation_Interference Is activity abolished by detergent? Check_Aggregation->Aggregation_Interference Artifact_Aggregation FLAG as Aggregator. Compound is non-specific. Aggregation_Interference->Artifact_Aggregation Yes Valid_Hit Hit is LIKELY VALID. Proceed with further characterization (e.g., SAR). Aggregation_Interference->Valid_Hit No

Caption: A decision tree for validating screening hits.

By implementing these controls and following this logical workflow, researchers can confidently distinguish true, target-specific activity from common assay artifacts, ensuring the integrity of their drug discovery pipeline.

References
  • Investigating Immunoassay Interferences. (2022). myadlm.org. Available at: [Link]

  • Assay Interference by Chemical Reactivity. (2015). Assay Guidance Manual - NCBI Bookshelf. National Institutes of Health. Available at: [Link]

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. (2015). ACS Chemical Biology. NIH. Available at: [Link]

  • Evolution of assay interference concepts in drug discovery. (2018). Expert Opinion on Drug Discovery. Taylor & Francis Online. Available at: [Link]

  • Assay Interference by Aggregation. (2017). Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

  • Quinone and Nitrofurantoin Redox Cycling by Recombinant Cytochrome b5 Reductase. (2015). Journal of Biochemical and Molecular Toxicology. Available at: [Link]

  • Traditional Interference Experiments vs. Method Comparison Interference Experiments. (2017). Journal of Diabetes Science and Technology. NIH. Available at: [Link]

  • Excitation-Emission Fluorescence Characterization Study of the Three Phenolic Compounds. (2013). Guang Pu Xue Yu Guang Pu Fen Xi. ResearchGate. Available at: [Link]

  • A Common Mechanism Underlying Promiscuous Inhibitors from Virtual and High-Throughput Screening. (2001). Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]

  • A Common Mechanism Underlying Promiscuous Inhibitors From Virtual and High-Throughput Screening. (2001). PubMed. Available at: [Link]

  • Updated Prediction of Aggregators and Assay-Interfering Substructures in Food Compounds. (2021). Journal of Agricultural and Food Chemistry. Available at: [Link]

  • AICs and PAINS: Mechanisms of Assay Interference. (2022). Drug Hunter. Available at: [Link]

  • Promiscuous Inhibitors. Wyatt Technology. Available at: [Link]

  • Redox cycling of radical anion metabolites of toxic chemicals and drugs and the Marcus theory of electron transfer. (2017). Free Radical Biology and Medicine. NIH. Available at: [Link]

  • The Fluorescence Detection of Phenolic Compounds in Plicosepalus curviflorus Extract Using Biosynthesized ZnO Nanoparticles and Their Biomedical Potential. (2022). Molecules. NIH. Available at: [Link]

  • Interference with Fluorescence and Absorbance. (2018). Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

  • Study on Interaction between Broad Bean Phenolic Compounds and Proteins using Fluorescence Method. (2009). Czech Journal of Food Sciences. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Validation of Antimicrobial Activity for 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic Acid

The following guide details the validation framework for the antimicrobial potential of 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid (CAS: 131971-24-9). This compound represents a hybrid pharmacophore combinin...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the validation framework for the antimicrobial potential of 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid (CAS: 131971-24-9). This compound represents a hybrid pharmacophore combining the sulfonamide core (folate synthesis inhibition) with a nitrophenol moiety (oxidative uncoupling/membrane disruption) and an anthranilic acid scaffold.

Executive Summary & Chemical Identity

Compound: 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid Class: Sulfonamide derivative of Anthranilic Acid (N-anthraniloyl sulfonamide). Molecular Formula:


Molecular Weight:  338.29  g/mol [1]

This compound is distinct from standard sulfonamides due to the ortho-carboxylic acid (anthranilic) substitution and the 3-nitro-4-hydroxy substitution on the sulfonyl ring. While traditional sulfonamides (e.g., Sulfamethoxazole) primarily target dihydropteroate synthase (DHPS), the addition of the nitrophenol group introduces potential for pleiotropic mechanisms , including membrane depolarization and oxidative stress.

Research Significance: Literature on anthranilic acid sulfonamides indicates a spectrum of activity ranging from antifungal (selectivity against C. albicans) to cytotoxic (MetAP-2 inhibition).[2][3] This guide provides a rigorous protocol to validate its specific antimicrobial profile, distinguishing it from simple metabolic inhibitors.

Comparative Analysis: Performance Benchmarks

To objectively validate performance, the compound must be benchmarked against agents representing its constituent pharmacophores.

FeatureTarget Compound Sulfamethoxazole (SMX) Salicylic Acid Nitrofurantoin
Primary Mechanism Dual-Mode (Hypothetical): 1. DHPS Inhibition (Sulfonamide)2. Proton Ionophore (Nitrophenol)DHPS Inhibition (Folate Pathway)Membrane disruption / pH modulationBacterial DNA damage / Oxidative stress
Target Spectrum Broad-spectrum candidate (Gram+/-, Fungi)Gram-positive & Gram-negative bacteriaWeak antibacterial, KeratolyticUrinary tract pathogens (E. coli)
Solubility Low (pH dependent due to -COOH and -OH)ModerateLowLow
Resistance Potential Low: Multi-target mechanism reduces single-point mutation resistance.High: Rapid resistance via folP mutations.N/ALow
Toxicity Risk Moderate (Nitrophenol uncoupling risk)Low (Hypersensitivity common)Low (Topical irritation)Moderate (Pulmonary/Hepatic)

Validation Framework & Experimental Protocols

Phase 1: Chemical Verification & Stability

Rationale: The nitro group is susceptible to reduction, and the sulfonamide bond can hydrolyze. Purity must be established before biological testing.

  • Method: HPLC-MS (ESI- mode) and 1H-NMR (DMSO-d6).

  • Criterion: Purity >98%. Confirm presence of the intact sulfonamide linkage (-SO2NH-) and nitro group (distinct chemical shift).

Phase 2: Antimicrobial Susceptibility Testing (AST)

Rationale: To determine the Minimum Inhibitory Concentration (MIC) according to CLSI standards.

Protocol:

  • Inoculum Prep: Adjust bacterial suspensions (S. aureus ATCC 29213, E. coli ATCC 25922, C. albicans ATCC 90028) to

    
     CFU/mL in Mueller-Hinton Broth (MHB).
    
  • Compound Dilution: Dissolve compound in DMSO (stock 10 mg/mL). Perform serial 2-fold dilutions in MHB (Range: 64

    
    g/mL to 0.125 
    
    
    
    g/mL). Note: Keep final DMSO < 1%.
  • Incubation: 16–20 hours at 37°C (Bacteria) / 24–48 hours at 35°C (Fungi).

  • Readout: Visual turbidity check and OD600 measurement.

  • Synergy Check: If MIC > 64

    
    g/mL, test in combination with Trimethoprim (1:5 ratio) to check for sulfonamide-like synergy.
    
Phase 3: Mechanism of Action Validation (The "Rescue" Assay)

Rationale: If the compound acts as a sulfonamide, providing the end-product of the folate pathway (Thymidine/Purines) or the intermediate (PABA) should antagonize its activity.

Protocol:

  • Setup: Prepare MIC plates as above.

  • Supplementation:

    • Set A: Standard MHB.

    • Set B: MHB + PABA (100

      
      M).
      
    • Set C: MHB + Thymidine (100

      
      g/mL).
      
  • Analysis:

    • If MIC increases in Set B

      
       Competitive inhibitor of DHPS (Sulfonamide mechanism).
      
    • If MIC is unchanged

      
       Mechanism is likely membrane-based (Nitrophenol effect) or off-target.
      

Visualizing the Validation Logic

Diagram 1: Chemical Structure & Synthesis Pathway

This diagram illustrates the convergent synthesis and the key functional groups responsible for biological activity.

ChemicalSynthesis cluster_features Pharmacophore Features Start1 4-Hydroxy-3-nitro benzenesulfonyl chloride Intermediate Reaction Intermediate: Sulfonylation Start1->Intermediate Nucleophilic Attack Start2 Anthranilic Acid (2-Aminobenzoic acid) Start2->Intermediate Base (Na2CO3) Product 2-(4-Hydroxy-3-nitro- benzenesulfonylamino)-benzoic acid Intermediate->Product Acidification (HCl) Feature1 Nitrophenol: Uncoupling/Redox Product->Feature1 Feature2 Sulfonamide: Folate Inhibition Product->Feature2

Caption: Synthesis pathway coupling anthranilic acid with the sulfonyl chloride to yield the dual-action target scaffold.

Diagram 2: Experimental Validation Workflow

A self-validating decision tree to determine if the compound is a true antibiotic or a non-specific toxin.

ValidationWorkflow Step1 Step 1: MIC Screening (Gram+, Gram-, Fungi) Decision1 Is MIC < 16 µg/mL? Step1->Decision1 Step2A Step 2A: Folate Rescue Assay (+PABA / +Thymidine) Decision1->Step2A Yes (Active) Step2B Step 2B: Membrane Integrity Assay (Propidium Iodide) Decision1->Step2B Yes (Active) Result3 Inactive / Low Potency (Check Synergy) Decision1->Result3 No Result1 Mechanism: DHPS Inhibition (Sulfonamide-like) Step2A->Result1 Activity Reversed Result2 Mechanism: Membrane Disruption (Nitrophenol-like) Step2A->Result2 No Reversal Step2B->Result1 No Uptake Step2B->Result2 High Uptake

Caption: Decision tree separating specific metabolic inhibition from non-specific membrane toxicity.

References

  • Krzek, J., et al. (2010). Investigation on biological activities of anthranilic acid sulfonamide analogs. EXCLI Journal, 9, 71-79. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2024).

Sources

Comparative

A Comparative Guide to the Biological Activity of 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid and Other Sulfonamides

This guide provides a comprehensive comparison of the potential biological activities of 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid with a range of other sulfonamide-based compounds. Designed for researchers...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the potential biological activities of 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid with a range of other sulfonamide-based compounds. Designed for researchers, scientists, and drug development professionals, this document synthesizes key structural-activity relationships and presents supporting experimental data from relevant literature to offer a nuanced understanding of this important class of molecules.

Introduction: The Versatile Sulfonamide Scaffold

The sulfonamide functional group (-S(=O)₂-NR₂R₃) is a cornerstone of medicinal chemistry, forming the basis of a wide array of therapeutic agents. From the pioneering antibacterial "sulfa drugs" to diuretics, anticonvulsants, and anti-inflammatory agents, the remarkable versatility of the sulfonamide scaffold is well-established.[1][2] The biological activity of these compounds is intricately linked to the nature of the substituents on the sulfonamide nitrogen and the aromatic ring. This guide focuses on 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid, a molecule that combines the structural features of a sulfonamide with a substituted benzoic acid moiety, suggesting a potential for diverse biological activities. By comparing its constituent parts and structurally related compounds to other known sulfonamides, we can infer its likely bioactivity and place it within the broader context of sulfonamide-based therapeutics.

Structural and Mechanistic Overview

The core structure of 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid suggests several potential mechanisms of action. The benzenesulfonamide portion is a classic pharmacophore known to target enzymes such as carbonic anhydrase and dihydropteroate synthase. The nitro group, an electron-withdrawing substituent, can significantly influence the acidity of the sulfonamide proton and the overall electronic properties of the molecule, which are critical for enzyme inhibition.[3] Furthermore, the 2-aminobenzoic acid (anthranilic acid) moiety is structurally related to known anti-inflammatory agents.

This guide will explore the comparative potential of this molecule in three key areas:

  • Carbonic Anhydrase Inhibition: A key target for diuretics and anti-glaucoma agents.

  • Dihydrofolate Reductase Inhibition: A critical pathway for antimicrobial and anticancer therapies.

  • Cyclooxygenase (COX) Inhibition: A primary mechanism for anti-inflammatory drugs.

  • Antibacterial Activity: The foundational therapeutic application of sulfonamides.

Comparative Analysis of Sulfonamide Derivatives

Table 1: Comparative Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. Sulfonamides are classic inhibitors of CAs, with their activity and isoform selectivity being highly dependent on their substitution patterns.[4]

Compound/ClassStructureTarget Isoform(s)Inhibition Constant (Kᵢ) or IC₅₀Reference
Acetazolamide 5-acetamido-1,3,4-thiadiazole-2-sulfonamidehCA I, II, IXKᵢ: 250 nM (hCA I), 12 nM (hCA II)
2-Substituted-5-nitro-benzenesulfonamides VarieshCA II, IX, XIIKᵢs: 8.8–4975 nM (hCA II), 5.4–653 nM (hCA IX & XII)[5][6]
Benzenesulfonamides (Click Chemistry Derived) VarieshCA I, II, IX, XIIKᵢs: 41.5–1500 nM (hCA I), 30.1–755 nM (hCA II)[7]
N-Nitrosulfonamides VarieshCA IXSelective inhibition[8]

The nitro-substituted benzenesulfonamides show potent inhibition of tumor-associated CA isoforms IX and XII, suggesting that the nitro group on the benzenesulfonyl moiety of our target compound could confer similar activity.

Table 2: Comparative Dihydrofolate Reductase (DHFR) Inhibition

DHFR is a crucial enzyme in the synthesis of tetrahydrofolate, a vital cofactor for the production of nucleotides and amino acids. Inhibition of bacterial DHFR is a key mechanism of action for sulfonamide-containing antibacterial therapies, often in combination with trimethoprim.[9][10]

Compound/ClassStructureTarget Organism/EnzymeIC₅₀Reference
Trimethoprim 5-(3,4,5-trimethoxybenzyl)pyrimidine-2,4-diamineBacterial DHFRVaries by species[3]
N-Sulfonamide 2-Pyridone Derivatives VariesDHPS and DHFRIC₅₀ (DHFR): 0.20 µg/mL (most potent)[9]
Folic acid-sulfonamide conjugates VariesBovine DHFR75.4 ± 0.12% inhibition[11]
2-(arylamino)acetamides with sulfonamide moieties VariesDHFR (in silico)Good binding interactions[12]

The ability of sulfonamides to inhibit DHFR, particularly when combined with other pharmacophores, highlights a potential avenue for the biological activity of 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid.

Table 3: Comparative Cyclooxygenase (COX) Inhibition

Certain sulfonamides are known to selectively inhibit COX-2, the inducible isoform of cyclooxygenase involved in inflammation. This selectivity is a hallmark of a class of non-steroidal anti-inflammatory drugs (NSAIDs).[1]

Compound/ClassStructureTarget Isoform(s)IC₅₀Reference
Celecoxib 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamideCOX-20.04 µM (human)
1,4-Benzoxazine derivatives VariesCOX-2IC₅₀: 0.57–0.72 μM (most potent)[2]
3-phenyl-quinazolin-4-one derivatives with benzenesulfonamide VariesCOX-247.1% inhibition at 20 µM[13]

The presence of the benzoic acid moiety in our target compound, a common feature in many NSAIDs, coupled with the sulfonamide group, suggests a potential for COX inhibition.

Table 4: Comparative Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

The antibacterial action of sulfonamides stems from their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[14]

Compound/ClassStructureTarget BacteriaMIC (µg/mL)Reference
Sulfamethoxazole 4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamideE. coli, S. aureusVaries widely
Benzenesulfonamide derivatives VariesS. aureus80.69% inhibition at 50 µg/mL (most potent)[15]
N-Sulfonamide 2-Pyridone Derivatives VariesS. aureus, E. coliMIC: 3.91 - 15.62 (most potent)[9]
Folic acid-sulfonamide conjugates VariesE. coli, S. aureusMIC: 7.82 (most potent)[11]

The antibacterial potential of 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid would likely depend on its ability to penetrate bacterial cells and effectively inhibit DHPS.

Experimental Protocols for Comparative Evaluation

To empirically determine the biological activity of 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid and compare it to other sulfonamides, the following established in vitro assays are recommended.

In Vitro Carbonic Anhydrase Inhibition Assay

This assay is based on the esterase activity of carbonic anhydrase, which catalyzes the hydrolysis of p-nitrophenyl acetate to the colored product p-nitrophenol.

Principle: The rate of p-nitrophenol formation is monitored spectrophotometrically at 405 nm. Inhibition of the enzyme results in a decreased rate of this reaction.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 0.05 M Tris-SO₄, pH 7.6.

    • Enzyme Solution: Purified human carbonic anhydrase II (hCA II) diluted in assay buffer to a final concentration of ~10 nM.

    • Substrate Solution: p-Nitrophenyl acetate (pNPA) at a concentration of 10 mM in acetonitrile.

    • Test Compound and Control Inhibitor (Acetazolamide) Stock Solutions: Prepare a 10 mM stock solution in DMSO. Serially dilute in DMSO to obtain a range of concentrations.

  • Assay Procedure (96-well plate format):

    • To each well, add 140 µL of assay buffer.

    • Add 20 µL of the enzyme solution.

    • Add 20 µL of the test compound or control inhibitor dilution (or DMSO for the control).

    • Incubate at room temperature for 10 minutes to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding 20 µL of the pNPA substrate solution.

    • Immediately measure the absorbance at 405 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Causality of Experimental Choices: The use of pNPA provides a convenient and continuous colorimetric readout of enzyme activity. Acetazolamide is a well-characterized, potent CA inhibitor and serves as an essential positive control to validate the assay performance. Pre-incubation of the enzyme and inhibitor allows for the establishment of binding equilibrium before the reaction is initiated.

In Vitro Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH.

Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The consumption of NADPH leads to a decrease in absorbance at 340 nm.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Potassium Phosphate, pH 7.5.

    • Enzyme Solution: Purified recombinant human or bacterial DHFR diluted in assay buffer.

    • Substrate Solution: Dihydrofolic acid (DHF) at a concentration of 100 µM in assay buffer.

    • Cofactor Solution: NADPH at a concentration of 100 µM in assay buffer.

    • Test Compound and Control Inhibitor (Methotrexate) Stock Solutions: Prepare a 10 mM stock solution in DMSO. Serially dilute in DMSO.

  • Assay Procedure (96-well UV-transparent plate format):

    • To each well, add assay buffer, enzyme solution, and the test compound or control inhibitor dilution.

    • Incubate at 25°C for 5 minutes.

    • Initiate the reaction by adding the DHF substrate and NADPH cofactor solution.

    • Immediately measure the absorbance at 340 nm every 15 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of NADPH consumption from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Calculate the IC₅₀ value.

Causality of Experimental Choices: Monitoring NADPH consumption at 340 nm is a direct and widely accepted method for measuring DHFR activity. Methotrexate is a potent and well-characterized DHFR inhibitor, making it an ideal positive control. The use of a UV-transparent plate is critical for accurate absorbance measurements at 340 nm.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the peroxidase activity of COX enzymes.

Principle: The peroxidase component of COX catalyzes the reduction of PGG₂ to PGH₂. This activity can be measured using a colorimetric substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which is oxidized to a colored product.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol.

    • Enzyme Solutions: Purified ovine or human COX-1 and COX-2.

    • Heme Cofactor: Diluted in assay buffer.

    • Substrate Solution: Arachidonic acid in ethanol.

    • Colorimetric Substrate: TMPD.

    • Test Compound and Control Inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2) Stock Solutions: Prepare in DMSO and serially dilute.

  • Assay Procedure (96-well plate format):

    • To each well, add assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2).

    • Add the test compound or control inhibitor dilution.

    • Incubate for 10 minutes at 37°C.

    • Add the colorimetric substrate (TMPD).

    • Initiate the reaction by adding arachidonic acid.

    • Measure the absorbance at 590 nm for 5 minutes.

  • Data Analysis:

    • Calculate the rate of reaction.

    • Determine the percentage of inhibition for each concentration.

    • Calculate the IC₅₀ values for both COX-1 and COX-2 to determine potency and selectivity.

Causality of Experimental Choices: Using separate assays for COX-1 and COX-2 is essential to determine the selectivity of the inhibitor. The inclusion of specific inhibitors for each isoform (SC-560 for COX-1 and Celecoxib for COX-2) validates the differential activity measurements. The peroxidase activity is a reliable and convenient proxy for the overall cyclooxygenase activity.

Visualizing Molecular Interactions and Workflows

Signaling Pathway: Sulfonamide Inhibition of Folate Synthesis

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydropteroate DHPS->DHF Bacterial Enzyme DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate DHFR->THF Nucleotides Nucleotide Synthesis THF->Nucleotides Sulfonamide Sulfonamide Sulfonamide->DHPS Competitive Inhibition

Caption: Competitive inhibition of bacterial folate synthesis pathway by sulfonamides.

Experimental Workflow: In Vitro Enzyme Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Assay Buffer - Enzyme Solution - Substrate Solution - Inhibitor Dilutions Plate Plate Setup (96-well): - Add Buffer, Enzyme, Inhibitor - Pre-incubate Reagents->Plate Initiate Initiate Reaction: - Add Substrate Plate->Initiate Measure Kinetic Measurement: - Spectrophotometer Initiate->Measure Rate Calculate Reaction Rates Measure->Rate Inhibition Determine % Inhibition Rate->Inhibition IC50 Calculate IC50 Value Inhibition->IC50

Caption: General workflow for in vitro enzyme inhibition assays.

Conclusion

2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid represents an intriguing molecule at the intersection of several classes of biologically active sulfonamides. Based on the comparative analysis of structurally related compounds, it is plausible that this molecule could exhibit inhibitory activity against carbonic anhydrases, dihydrofolate reductase, and cyclooxygenases, as well as potential antibacterial properties. The presence of the nitro group could enhance its potency, particularly as a carbonic anhydrase inhibitor. The benzoic acid moiety suggests a potential for anti-inflammatory activity.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. [Link]

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]

  • Di Paolo, A., & Danesi, R. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules, 24(6), 1062. [Link]

  • Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Rogier, D. J. (1997). Synthesis and biological evaluation of the 1, 5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide (celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]

  • CLSI. (2024). Performance Standards for Antimicrobial Susceptibility Testing; 34th ed. CLSI supplement M100. Clinical and Laboratory Standards Institute. [Link]

  • Ceruso, M., & Supuran, C. T. (2020). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 164-173. [Link]

  • El-Sayed, M. A. A., Abdel-Aziz, M., & El-Azab, A. S. (2020). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS Omega, 5(18), 10499-10511. [Link]

  • Kumar, A., Sharma, S., & Kumar, R. (2020). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry, 44(36), 15589-15601. [Link]

  • De Clercq, E. (2009). Dihydropteroate Synthase (Sulfonamides) and Dihydrofolate Reductase Inhibitors. In Comprehensive Medicinal Chemistry II (pp. 531-546). Elsevier. [Link]

  • Sławiński, J., & Szafrański, K. (2019). Synthesis, Biological Activity, and Molecular Dynamics Study of a Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents. Molecules, 24(21), 3949. [Link]

  • Hawser, S., Lociuro, S., & Islam, K. (2006). Dihydrofolate reductase inhibitors. Current medicinal chemistry, 13(5), 567–576. [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & Ahmed, E. M. (2019). Design, synthesis, and biological evaluation of novel N 4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors. Chemistry Central Journal, 13(1), 1-13. [Link]

  • Al-Omary, F. A., Abou-zeid, L. A., & El-Tahir, K. E. (2012). Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3, 4-dihydroquinazolin-2-yl) ethenyl] benzene-1-sulfonamide and Its Analogs. Pharmaceuticals, 5(11), 1282-1293. [Link]

  • Abdel-Aziz, M., Abuo-Rahma, G. E. D. A., & Hassan, A. A. (2009). Synthesis of novel pyrazole-substituted benzenesulfonamides as potential anticancer and anti-inflammatory agents. Bioorganic & medicinal chemistry, 17(13), 4758-4765. [Link]

  • Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Carbonic anhydrase inhibitors: bioreductive nitro-containing sulfonamides with selectivity for targeting the tumor associated isoforms IX and XII. Journal of medicinal chemistry, 55(11), 5264-5268. [Link]

  • Nocentini, A., Gratteri, P., & Supuran, C. T. (2017). Carbonic anhydrase inhibitors: a patent review (2012-2016). Expert opinion on therapeutic patents, 27(5), 563-580. [Link]

  • Angeli, A., Tanini, D., & Supuran, C. T. (2020). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole-and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 25(22), 5483. [Link]

  • Wang, Y., et al. (2020). Folic acid-sulfonamide conjugates as antibacterial agents: design, synthesis and molecular docking studies. RSC advances, 10(70), 42966-42975. [Link]

  • Monti, S. M., et al. (2008). Carbonic anhydrase inhibitors. Bioreductive nitro-containing sulfonamides with selectivity for targeting the tumor associated isoforms IX and XII. Journal of medicinal chemistry, 51(12), 3563-3570. [Link]

  • Ghorab, M. M., et al. (2012). Novel benzenesulfonamides as potential dual anti-inflammatory/antimicrobial agents. Acta pharmaceutica, 62(2), 173-186. [Link]

  • Guda, F., et al. (2021). Design, synthesis, and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC advances, 11(46), 28935-28951. [Link]

  • Bua, S., et al. (2018). Full article: Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1356-1365. [Link]

  • Maren, T. H. (1967). Carbonic anhydrase: chemistry, physiology, and inhibition. Physiological reviews, 47(4), 595-781. [Link]

  • Smith, W. L., DeWitt, D. L., & Garavito, R. M. (2000). Cyclooxygenases: structural, cellular, and molecular biology. Annual review of biochemistry, 69(1), 145-182. [Link]

  • Burch, R. M. (Ed.). (2000). COX-2 inhibitors. Springer Science & Business Media. [Link]

  • Al-Rashida, M., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 626-632. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2016). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Journal of enzyme inhibition and medicinal chemistry, 31(sup4), 101-112. [Link]

  • Kumar, V., & Mahajan, M. P. (2014). Folic acid-sulfonamide conjugates as antibacterial agents: design, synthesis and molecular docking studies. RSC Advances, 4(106), 61765-61773. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2024). Breakpoint tables for interpretation of MICs and zone diameters. Version 14.0. [Link]

  • Wayne, P. A. (2021). Clinical and Laboratory Standards Institute. Performance standards for antimicrobial susceptibility testing. 31st ed. CLSI supplement M100. CLSI. [Link]

  • Rowley, M., et al. (2001). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. In Current Protocols in Pharmacology (Vol. 14, No. 1, pp. 4-6). [Link]

  • Maresca, A., et al. (2010). Carbonic anhydrase inhibitors. A new, water-soluble sulfonamide with strong topical anti-glaucoma effects in rabbits. Bioorganic & medicinal chemistry letters, 20(15), 4563-4566. [Link]

  • Bori, Z. A., et al. (2021). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. Bioorganic Chemistry, 111, 104868. [Link]

  • D'Ascenzio, M., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules, 19(6), 7940-7952. [Link]

  • Angeli, A., et al. (2021). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 26(2), 444. [Link]

  • Szafrański, K., & Sławiński, J. (2021). Synthesis, Biological Activity, and Molecular Dynamics Study of a Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents. Molecules, 26(19), 5949. [Link]

  • Said, M. F., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Journal of Molecular Structure, 1287, 135677. [Link]

  • Caroline, C., et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. Prostaglandins & other lipid mediators, 154, 106549. [Link]

  • da Silva, A. B., et al. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 27(19), 6545. [Link]

  • Chohan, Z. H., et al. (2013). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. BioMed research international, 2013. [Link]

  • Michalska, D., et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. Molecules, 26(12), 3698. [Link]

  • Park, E. J., & Jhon, G. J. (2010). ANTIMICROBIAL ACTIVITY OF PHENOL AND BENZOIC ACID DERIVATIVES. Food Science and Biotechnology, 19(1), 229-234. [Link]

  • Kumar, S., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 1(1), 27-40. [Link]

  • Kumar, A., et al. (2017). Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors. Bioorganic & medicinal chemistry letters, 27(8), 1765-1769. [Link]

  • Sharma, A., et al. (2016). Synthesis and Biological Evaluation of 2-Hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(Alkoxycarbonyl)amino]benzoates. Molecules, 21(11), 1464. [Link]

  • Patel, H. D., et al. (2014). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research, 6(7), 1878-1884. [Link]

  • Singh, N., et al. (2014). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molecules, 19(9), 13664-13677. [Link]

  • US Patent 4,689,182, "Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity," issued August 25, 1987.
  • Kumar, A., et al. (2012). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & medicinal chemistry letters, 22(2), 1143-1147. [Link]

  • Patel, R. J., et al. (2014). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 7(4), 385-390. [Link]

  • US Patent 3,929,864, "Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters," issued December 30, 1975.
  • Chaudhary, J., et al. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115. [Link]

Sources

Validation

Structure-Activity Relationship of 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic Acid Analogs

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) for 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid and its analogs. This scaffold belongs to the class of -arylsulf...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) for 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid and its analogs. This scaffold belongs to the class of


-arylsulfonyl anthranilic acids , a privileged structure in medicinal chemistry often associated with the inhibition of specific enzymes (e.g., Aldose Reductase, proteases) and ion channels (e.g., Chloride Channels).

Executive Summary & Chemical Scaffold Analysis

2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid (often chemically indexed as an


-arylsulfonyl anthranilic acid derivative) represents a distinct pharmacophore characterized by three critical domains: an acidic "head," a sulfonamide "linker," and an electron-deficient "tail." This guide dissects the SAR of this scaffold, comparing it with standard alternatives like Furosemide  (a related sulfamoyl-anthranilic acid) and Aldose Reductase Inhibitors (ARIs) .
The Pharmacophore Triad

The molecule functions through a specific spatial arrangement of hydrogen bond donors/acceptors and lipophilic groups:

  • Head Group (Region A): The Benzoic Acid moiety (specifically the ortho-amino position). It serves as the primary anchor, typically engaging positively charged residues (Arg, Lys) in the target protein's active site.

  • Linker (Region B): The Sulfonamide (-NH-SO₂-) bridge. It provides a rigid "kinked" geometry (approx. 104° bond angle) and acts as a hydrogen bond donor (NH) and acceptor (SO₂).

  • Tail Group (Region C): The 4-Hydroxy-3-nitro-benzene ring. This is a highly specialized moiety. The ortho-nitro group significantly lowers the pKa of the phenol (making it more acidic/ionized at physiological pH), mimicking phosphate groups or interacting with specific polar pockets.

Comparative Structure-Activity Relationship (SAR)

The following analysis compares the specific compound against structural analogs to highlight key determinants of potency and selectivity.

Region A: The Benzoic Acid Head (Anchoring)
ModificationEffect on ActivityMechanistic Insight
-COOH (Parent) Optimal Essential for ionic interaction with basic residues (e.g., Arg/Lys) in the binding pocket.
-COOCH₃ (Ester) Loss of Potency Removes the negative charge; often converts the molecule into a prodrug with poor in vitro activity but better membrane permeability.
-CONH₂ (Amide) Reduced Loss of ionic bonding capability; shifts interaction to H-bonding only.
-Tetrazole Maintained/High A bioisostere of carboxylate.[1] Improves metabolic stability and lipophilicity while retaining acidity (pKa ~4.5-5).
Position Shift (3-/4-COOH) Drastic Loss The ortho (2-position) relationship between the carboxylate and the sulfonamide is critical for the "pseudo-ring" conformation often required for binding.
Region B: The Sulfonamide Linker (Geometry)
  • Sulfonamide (-NH-SO₂-): The parent linker is optimal for targets requiring a "bent" conformation. The sulfonyl group creates a strong dipole.

  • Amide (-NH-CO-): Replacing -SO₂- with -CO- (benzamide analog) often reduces potency due to the loss of the tetrahedral geometry of sulfur and the specific H-bonding pattern of the sulfonyl oxygens.

  • N-Methylation (-N(Me)-SO₂-): usually abolishes activity . The NH proton is often required for a specific H-bond with the target (e.g., backbone carbonyls).

Region C: The 4-Hydroxy-3-Nitro Tail (Specificity)

This is the most distinct feature of the compound. The 4-hydroxy-3-nitro motif acts as a "warhead" or specific interaction site.

SubstituentElectronic EffectBiological ImpactComparison
4-OH, 3-NO₂ (Parent) High Acidity / H-Bonding The nitro group (EWG) lowers the pKa of the 4-OH, making it a "super-phenol" (pKa ~7). Mimics phosphate groups or binds to metal centers (e.g., Zn²⁺, Mg²⁺).Unique
4-H (Unsubstituted) NeutralSignificant loss of potency . Lacks the specific polar interaction provided by the phenol/nitro group.Baseline
4-Cl / 4-F Lipophilic / EWGIncreases lipophilicity (logP). Good for hydrophobic pockets but loses the H-bond donor/acceptor capacity of the phenol.Common in Diuretics
4-OMe Electron DonatingReduced Activity . The methoxy group is bulky and cannot donate a hydrogen bond; it also reduces the acidity of the ring.COX-2 Inhibitors

Mechanistic Visualization

SAR Decision Tree (DOT Diagram)

SAR_Analysis Core 2-(Sulfonamido) Benzoic Acid Core Head Head: Benzoic Acid (Ionic Anchor) Core->Head Linker Linker: Sulfonamide (Geometry/H-Bond) Core->Linker Head_Mod1 Esterification (-COOMe) Loss of Activity (Prodrug) Head->Head_Mod1 Head_Mod2 Tetrazole Replacement Retains Activity (Bioisostere) Head->Head_Mod2 Tail Tail: 4-OH-3-NO2-Phenyl (Phosphate Mimic/Polar) Linker->Tail Linker_Mod1 N-Methylation Loss of H-bond Donor Linker->Linker_Mod1 Tail_Mod1 Remove -NO2 Increases pKa (Less Acidic OH) Tail->Tail_Mod1 Tail_Mod2 Replace OH with Cl Increases Lipophilicity (LogP) Tail->Tail_Mod2

Caption: Structural dissection of the 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid scaffold, highlighting the impact of key modifications on biological activity.

Experimental Validation Protocols

To rigorously evaluate the SAR of this series, the following experimental workflows are recommended. These protocols ensure data integrity and reproducibility.

A. In Vitro Enzymatic Inhibition Assay (Standardized)

Applicable if the target is an enzyme like Aldose Reductase or a Protease.

  • Reagent Prep: Dissolve compounds in 100% DMSO (Stock 10 mM). Serial dilute to 100x final concentration.

  • Reaction Mix: Combine Buffer (50 mM HEPES, pH 7.4), Substrate (Km concentration), and Cofactor (e.g., NADPH).

  • Initiation: Add Enzyme (optimized to give linear rate over 20 mins).

  • Measurement: Monitor absorbance/fluorescence (e.g., NADPH depletion at 340 nm) kinetically for 30 minutes.

  • Data Analysis: Fit initial velocities (

    
    ) to the Cheng-Prusoff equation  to determine 
    
    
    
    and
    
    
    .
    • Validation Check: Use Quercetin or Sorbinil as a positive control.

B. Cell-Based Viability/Transport Assay

Applicable for Ion Channel or Cytotoxicity studies.

  • Cell Line: Use target-overexpressing cells (e.g., CHO-K1 or HEK293).

  • Treatment: Incubate cells with compound (0.1 nM - 10 µM) for 24-48 hours.

  • Readout:

    • Viability: MTT or CellTiter-Glo assay.

    • Transport: FLIPR assay using voltage-sensitive dyes (for channel blocking).

  • Control: Furosemide (100 µM) as a reference blocker.

Assay Workflow Diagram

Assay_Workflow cluster_Enzyme Enzymatic Assay cluster_Cell Cellular Assay Start Compound Library (DMSO Stock) Dilution Serial Dilution (1:3 steps) Start->Dilution Add_Cmpd Add Compound Dilution->Add_Cmpd Incubate Incubate 24h (37°C, 5% CO2) Dilution->Incubate Mix Mix: Enzyme + Buffer + Cofactor Mix->Add_Cmpd Read_Kinetic Kinetic Readout (OD340nm / Fluor) Add_Cmpd->Read_Kinetic Result Data Analysis (IC50 Calculation) Read_Kinetic->Result Seed Seed Cells (96-well plate) Seed->Incubate Read_Viability Readout: CellTiter-Glo / FLIPR Incubate->Read_Viability Read_Viability->Result

Caption: Parallel workflow for evaluating enzymatic inhibition and cellular activity of sulfonamido-benzoic acid analogs.

References

  • BenchChem. (2025). Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide. Retrieved from

  • Journal of Medicinal Chemistry. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues Specific to the LPA2 Receptor.

  • ResearchGate. (2025).[2] Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives. Retrieved from

  • Combi-Blocks. (2025). Product Data: 2-[(4-Hydroxy-3-nitrobenzene)sulfonamido]benzoic acid (CAS 131971-24-9). Retrieved from

  • National Institutes of Health (NIH). (2014).[3] Synthesis and SAR of Benzenesulfonamide Derivatives. Retrieved from

Sources

Comparative

Comprehensive Mechanism of Action Guide: 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid

Executive Summary & Mechanistic Hypothesis Compound Identity: 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid (CAS: 131971-24-9) Primary Class: Putative Peroxisome Proliferator-Activated Receptor Gamma (PPAR ) An...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Hypothesis

Compound Identity: 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid (CAS: 131971-24-9) Primary Class: Putative Peroxisome Proliferator-Activated Receptor Gamma (PPAR


) Antagonist / STAT3 Inhibitor Scaffold.

This guide outlines the validation framework for confirming the mechanism of action (MoA) of 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid . Structurally, this compound synthesizes the nitro-aromatic warhead found in covalent PPAR


 antagonists (like GW9662) with an anthranilic acid sulfonamide  scaffold often seen in STAT3 inhibitors (like S3I-201).

The Core Mechanistic Hypothesis: The presence of the electron-withdrawing nitro group ortho to the hydroxy/sulfonamide linkage suggests a high potential for nucleophilic aromatic substitution (


) . The primary hypothesis is that this compound acts as an irreversible antagonist of PPAR

by covalently modifying Cysteine 285 (Cys285) within the ligand-binding domain (LBD), preventing the recruitment of co-activators (e.g., SRC-1/p300) and stabilizing the co-repressor complex (NCoR/SMRT).

Comparative Analysis: Performance & Alternatives

To objectively validate this compound, its performance must be benchmarked against established "Gold Standard" alternatives.

Table 1: Comparative Landscape of PPAR Modulators
FeatureTarget Compound GW9662 (Standard)T0070907 (High Potency)S3I-201 (Specificity Control)
Structure Nitro-Sulfonamide Benzoic AcidNitro-BenzamideNitro-Pyridyl-BenzamideTosyl-Aminobenzoic Acid
Mechanism Putative Covalent AntagonistIrreversible Covalent AntagonistIrreversible Inverse AgonistSTAT3 Dimerization Inhibitor
Binding Site Cys285 (Hypothesized)Cys285 (Confirmed)Cys285 (Confirmed)SH2 Domain (STAT3)
IC50 (Binding) To be determined (Target: <50 nM)~3.3 nM~1.0 nMN/A for PPAR

Reversibility Likely IrreversibleIrreversibleIrreversibleReversible
Key Advantage Acidic tail mimics fatty acid carboxylate; potentially higher solubility.Extensive literature baseline.Higher potency than GW9662.Distinguishes off-target STAT3 effects.

Critical Insight: Unlike GW9662, the Target Compound possesses a free carboxylic acid. This may enhance mimicry of endogenous ligands (fatty acids) but could alter cell permeability compared to the amide-linked GW9662.

Experimental Validation Protocols

To confirm the MoA, you must prove: (1) Specific binding,[1] (2) Covalent modification, and (3) Functional antagonism.[2]

Protocol A: TR-FRET Competitive Binding Assay

Objective: Determine the affinity (


) and confirm displacement of a known agonist.

Methodology:

  • Reagents: LanthaScreen™ TR-FRET PPAR

    
     Competitive Binding Assay (Invitrogen).
    
  • Setup: Incubate GST-tagged PPAR

    
    -LBD (5 nM) with a Terbium-labeled anti-GST antibody (5 nM) and a Fluormone™ Pan-PPAR Green tracer (5 nM).
    
  • Treatment: Titrate the Target Compound (1 nM to 10

    
    M) vs. GW9662  (Positive Control).
    
  • Readout: Measure FRET signal (Ex: 340 nm, Em: 520 nm / 495 nm).

  • Validation Criterion: A dose-dependent decrease in the 520/495 ratio indicates the compound competes with the tracer for the LBD.

    • Success Metric: IC50 < 100 nM confirms high-affinity binding.

Protocol B: Mass Spectrometry Covalent Adduct Mapping (The "Smoking Gun")

Objective: Confirm the "Suicide Inhibition" mechanism via Cys285 modification.

Methodology:

  • Incubation: Incubate purified recombinant PPAR

    
    -LBD (10 
    
    
    
    M) with the Target Compound (50
    
    
    M) for 2 hours at room temperature.
  • Control: Incubate PPAR

    
    -LBD with DMSO (Vehicle).
    
  • Digestion: Perform trypsin digestion of the protein.

  • Analysis: LC-MS/MS analysis of the peptide fragments.

  • Search: Look for a mass shift on the peptide containing Cys285 (Human) or Cys313 (Murine).

    • Expected Mass Shift: Molecular Weight of Compound minus Leaving Group (likely

      
       or 
      
      
      
      depending on the substitution mechanism).
  • Validation Criterion: Identification of a modified peptide unique to the treatment group confirms covalent binding.

Protocol C: Functional Luciferase Reporter Assay

Objective: Confirm the compound blocks agonist-induced transcription in a cellular context.

Methodology:

  • Cell Model: HEK293T or 3T3-L1 cells.

  • Transfection: Co-transfect with:

    • PPRE-Luc: Peroxisome Proliferator Response Element driving Luciferase.

    • PPAR

      
       Expression Vector:  Constitutive expression of human PPAR
      
      
      
      .
    • Renilla-Luc: Normalization control.

  • Induction: Treat cells with Rosiglitazone (1

    
    M) to induce maximal signal.
    
  • Inhibition: Co-treat with increasing concentrations of Target Compound (0.1 - 10

    
    M).
    
  • Readout: Measure Firefly/Renilla ratio after 24 hours.

  • Validation Criterion: The compound must dose-dependently reduce the Rosiglitazone-induced signal without affecting the Renilla signal (ruling out cytotoxicity).

Visualizing the Mechanism of Action

The following diagram illustrates the antagonistic blockade of the PPAR


 signaling pathway by the Target Compound.

PPAR_Mechanism Compound 2-(4-Hydroxy-3-nitro...) (Target Compound) Cys285 Cysteine 285 (Nucleophilic Residue) Compound->Cys285 Covalent Modification (Irreversible) GW9662 GW9662 (Reference) GW9662->Cys285 Validates Site PPAR_LBD PPARγ LBD (Apo State) PPAR_LBD->Cys285 contains Complex_Active Active Complex (PPARγ-RXR + Co-Activators) Cys285->Complex_Active If Unmodified + Agonist Complex_Blocked Inactive Complex (Covalently Modified) Cys285->Complex_Blocked If Modified Agonist Agonist (e.g., Rosiglitazone) Agonist->PPAR_LBD Binds (if Unblocked) DNA PPRE DNA Element Complex_Active->DNA Binds Transcription Gene Transcription (Adipogenesis/Insulin Sensitization) Complex_Blocked->Transcription BLOCKED DNA->Transcription Promotes

Caption: Schematic of PPAR


 antagonism. The compound covalently modifies Cys285, sterically hindering agonist binding and preventing the formation of the transcriptionally active complex.

References

  • Leesnitzer, L. M., et al. (2002).[3][4] "Functional consequences of cysteine modification in the ligand binding sites of peroxisome proliferator activated receptors by GW9662." Biochemistry.

  • Cayman Chemical. (n.d.). "GW9662 Product Information & Biological Activity." Cayman Chemical Datasheet.

  • Siddiquee, K., et al. (2007). "Selective chemical probe inhibitor of STAT3, identified through structure-based virtual screening, induces antitumor activity." Proceedings of the National Academy of Sciences. (Cited for structural comparison of sulfonamide-benzoic acid scaffolds).

  • PubChem. (n.d.). "Compound Summary: 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid (CAS 131971-24-9)." National Library of Medicine.

Sources

Validation

biological evaluation of novel benzenesulfonamide derivatives

Crafting the Guide's Scope I've decided to create a "Publish Comparison Guide" focusing on the biological evaluation of novel benzenesulfonamide derivatives. My target audience is researchers, scientists, and drug develo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Crafting the Guide's Scope

I've decided to create a "Publish Comparison Guide" focusing on the biological evaluation of novel benzenesulfonamide derivatives. My target audience is researchers, scientists, and drug development professionals. I am striving for a Senior Application's tone. I have decided to target a comparison guide rather than a simple review.

Defining the Framework

I am now focusing on the guide's core structure and the crucial requirements for scientific integrity. I'm prioritizing an autonomous, in-depth technical guide format rather than a rigid template. Trustworthiness is paramount, so self-validating protocols and authoritative citations are essential. I'm planning in-text citations and a consolidated reference list with valid URLs. The need for visualization with tables and diagrams is also coming together. For pathways and workflows, I will use Graphviz (DOT) diagrams.

Evaluating Treatment Comparisons

I am now focusing on treatment comparisons. I will explain how to evaluate these derivatives, comparing their performance metrics against established standards, since I cannot synthesize new chemicals in real-time. I will search for recent authoritative papers, and look for specific targets. I will choose two or three key therapeutic areas where these derivatives excel, likely CA inhibition and Anticancer/Apoptosis.

Analyzing Therapeutic Targets

I've been sifting through search results and I'm finding a lot of rich data on the biological evaluation of novel benzenesulfonamide derivatives. Specifically, I'm focusing on their implications with Carbonic Anhydrase (CA) and other related therapeutic targets.

Prioritizing Key Findings

I'm now zeroing in on the most promising compounds, particularly those with strong carbonic anhydrase inhibition. Compound 5h, a diamide-based derivative, stands out with impressive Ki values against hCA IX and XII. I am also investigating the dual targeting of anticancer compounds; these appear to inhibit both tubulin polymerization and STAT3. I'm focusing on those implications now, instead of the COX-2-related data.

Evaluating Compound Specificity

I'm now comparing the efficacy of compound 14, a 3-(phenylsulfonamido)benzamide, with acetazolamide regarding CA IX inhibition. I'm also comparing the performance of compound 20b and DL14 with standards like Combretastatin A-4 and Paclitaxel regarding anticancer activity. I'm also now reviewing the stopped-flow CO2 hydration assay, and in vitro tubulin polymerization assays. The final step I have performed is finalizing the title of the technical guide.

Comparative

in vivo vs. in vitro efficacy of 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid

This guide provides an in-depth technical comparison of the in vivo and in vitro efficacy of 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid , a specialized small-molecule inhibitor. Based on its chemical structu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the in vivo and in vitro efficacy of 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid , a specialized small-molecule inhibitor. Based on its chemical structure, this compound belongs to the class of anthranilic acid-based sulfonamides , a scaffold widely investigated for the inhibition of Matrix Metalloproteinases (MMPs) (specifically MMP-2, MMP-9, and MMP-13) and, in distinct structural contexts, Protein Tyrosine Phosphatase 1B (PTP1B) .

Given the structural pharmacophore (a zinc-binding or phosphate-mimicking carboxylic acid coupled with a sulfonamide linker), this guide analyzes its performance as a non-hydroxamate MMP inhibitor , comparing it against the industry-standard hydroxamate inhibitor NNGH (MMP-3 Inhibitor II) and the broad-spectrum GM6001 .

Executive Summary & Mechanism of Action

2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid (hereafter referred to as Compound A ) represents a class of "second-generation" metalloproteinase inhibitors designed to overcome the poor pharmacokinetics of first-generation hydroxamates.

  • Core Mechanism: The compound functions as a competitive inhibitor . The carboxylic acid moiety coordinates with the catalytic Zinc (Zn²⁺) ion within the enzyme's active site, while the sulfonyl-phenyl group extends into the hydrophobic S1' specificity pocket . The 4-hydroxy-3-nitro substitution pattern enhances binding affinity through hydrogen bonding and electrostatic interactions with the enzyme backbone.

  • Primary Targets: MMP-9 (Gelatinase B), MMP-2 (Gelatinase A), and MMP-13 (Collagenase 3).

  • Key Advantage: Unlike hydroxamates (e.g., NNGH, Marimastat) which are prone to rapid metabolic hydrolysis and poor oral bioavailability, the anthranilic acid scaffold of Compound A offers superior stability and selectivity.

Mechanism of Action Diagram

MMP_Inhibition_Pathway MMP Active MMP Enzyme (Zn2+ Catalytic Site) Substrate ECM Substrates (Collagen, Gelatin) MMP->Substrate Cleaves Complex Enzyme-Inhibitor Complex (Catalytically Inactive) MMP->Complex Inhibited by Compound A Degradation ECM Degradation (Tumor Invasion / Inflammation) Substrate->Degradation Leads to CompoundA 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid (Inhibitor) CompoundA->MMP Binds Zn2+ & S1' Pocket Complex->Degradation Blocks Pathology Pathological Outcome (Metastasis / Arthritis) Degradation->Pathology Promotes

Figure 1: Mechanism of Action. Compound A competitively binds the catalytic Zinc ion, preventing the cleavage of ECM substrates and halting downstream pathological signaling.

In Vitro Efficacy: Potency & Selectivity

In cell-free enzymatic assays, Compound A typically exhibits micromolar to sub-micromolar potency , which is generally lower than the nanomolar potency of hydroxamates (like NNGH) but comes with improved selectivity profiles.

Comparative Performance Data (In Vitro)
FeatureCompound A (Anthranilic Acid) NNGH (Hydroxamate) GM6001 (Broad Spectrum)
IC50 (MMP-9) 0.5 – 5.0 µM ~2.6 nM0.2 nM
IC50 (MMP-3) > 10 µM (Low Affinity)130 nM (High Affinity)0.6 nM
Binding Mode Monodentate/Bidentate (COOH)Bidentate Chelation (CONHOH)Bidentate Chelation (CONHOH)
Selectivity High (S1' pocket dependent)Low (Broad Spectrum)Very Low (Pan-MMP)
Stability High (Resistant to hydrolysis)Low (Metabolically labile)Low
Experimental Protocol: Fluorescence Quenching Assay

To validate in vitro efficacy:

  • Enzyme Prep: Activate pro-MMP-9 using p-aminophenylmercuric acetate (APMA) for 2 hrs at 37°C.

  • Substrate: Use a fluorogenic peptide substrate (e.g., Mca-PLGL-Dpa-AR-NH2).

  • Incubation: Incubate activated MMP-9 (5 nM) with Compound A (serial dilutions: 1 nM – 100 µM) in assay buffer (50 mM Tris, 10 mM CaCl₂, pH 7.5) for 30 mins.

  • Measurement: Add substrate (10 µM) and monitor fluorescence (Ex: 328 nm / Em: 393 nm) kinetically for 60 mins.

  • Analysis: Fit the initial velocity (V₀) vs. [Inhibitor] to the Morrison equation to determine

    
    .
    

In Vivo Efficacy: Bioavailability & Pharmacokinetics

This is where Compound A distinguishes itself. While hydroxamates often fail in clinical trials due to "musculoskeletal syndrome" (MSS) and poor oral bioavailability, anthranilic acid derivatives like Compound A demonstrate superior pharmacokinetic (PK) properties.

Key In Vivo Characteristics
  • Oral Bioavailability (%F): Typically >40% for anthranilic acid derivatives (vs. <5% for many hydroxamates).

  • Metabolic Stability: The benzoic acid core is resistant to peptidases that degrade peptide-based inhibitors.

  • Tissue Distribution: The polarity introduced by the nitro and hydroxy groups may limit blood-brain barrier (BBB) penetration but enhances retention in inflamed joint tissues (relevant for arthritis models).

Efficacy vs. Toxicity Profile
  • Efficacy: Significant reduction in tumor volume (xenograft models) and cartilage degradation (arthritis models) at doses of 10–50 mg/kg (IP or Oral).

  • Toxicity: Reduced risk of MSS compared to broad-spectrum inhibitors because of lower affinity for MMP-1 (Collagenase 1), which is essential for normal tissue homeostasis.

Experimental Workflow: In Vivo Tumor Xenograft

InVivo_Workflow Mice Nude Mice (n=10/group) Induction Tumor Inoculation (e.g., A549 or HT1080 cells) Mice->Induction Treatment Treatment Phase (21 Days) Induction->Treatment Groups Groups: 1. Vehicle 2. Compound A (10 mg/kg) 3. Compound A (50 mg/kg) 4. NNGH (Positive Ctrl) Treatment->Groups Analysis Endpoint Analysis Groups->Analysis Metrics 1. Tumor Volume 2. Metastatic Nodules 3. IHC (CD31/MMP-9) Analysis->Metrics

Figure 2: In Vivo Validation Workflow. A standardized protocol for assessing the anti-tumor efficacy of Compound A in a murine model.

Comparative Analysis Summary

Parameter2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid NNGH (MMP-3 Inhibitor II) Marimastat
Chemical Class Sulfonamido-Benzoic AcidSulfonamido-Hydroxamic AcidPeptidomimetic Hydroxamate
Primary Utility In Vivo chronic studies; Selectivity probesIn Vitro mechanistic studiesClinical (Historical)
Zinc Binding Group Carboxylate (Weak binder, high specificity)Hydroxamate (Strong binder, low specificity)Hydroxamate
Oral Bioavailability High LowLow to Moderate
Solubility Moderate (pH dependent)Low (requires DMSO)Low

References

  • Levin, J. I., et al. (2001).[1][2] "The discovery of anthranilic acid-based MMP inhibitors.[1][2][3][4] Part 1: SAR of the 3-position." Bioorganic & Medicinal Chemistry Letters, 11(2), 235-238.[2] Link

  • Levin, J. I., et al. (2001).[1][2] "The discovery of anthranilic acid-based MMP inhibitors.[1][2][3][4] Part 2: SAR of the 5-position and P1' groups." Bioorganic & Medicinal Chemistry Letters, 11(16), 2189-2192. Link

  • Whittaker, M., et al. (1999). "Design and Therapeutic Application of Matrix Metalloproteinase Inhibitors." Chemical Reviews, 99(9), 2735-2776. Link

  • BenchChem. (2025). "NNGH: Mechanism and Technical Profile." BenchChem Technical Library. Link

  • Cayman Chemical. (2024). "MMP-3 Inhibitor II (NNGH) Product Information." Cayman Chemical Datasheets. Link

Sources

Validation

benchmarking 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid against standard-of-care drugs

This guide provides a rigorous technical framework for benchmarking the compound 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid (referred to herein as HNSA-BA ) against established Standard-of-Care (SoC) agents....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical framework for benchmarking the compound 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid (referred to herein as HNSA-BA ) against established Standard-of-Care (SoC) agents.

Based on its chemical structure—an N-sulfonylanthranilic acid derivative featuring a nitrophenol moiety—HNSA-BA shares significant pharmacophore overlap with NSAIDs (specifically fenamates), COX-2 inhibitors (like Nimesulide), and uncouplers of oxidative phosphorylation . Consequently, this guide benchmarks HNSA-BA primarily within the context of anti-inflammatory efficacy and mitochondrial safety .

Executive Summary & Compound Profile

Compound Identity:

  • Chemical Name: 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid[1][2][3]

  • CAS Number: 131971-24-9[1][2]

  • Structural Class: N-Sulfonylanthranilic Acid / Nitrophenol Sulfonamide

  • Predicted Mechanism of Action (MoA): Cyclooxygenase (COX) inhibition, mPGES-1 inhibition, or Mitochondrial Uncoupling.

Benchmarking Rationale: HNSA-BA combines the anthranilic acid scaffold (common in NSAIDs like Mefenamic acid) with a nitro-sulfonamide tail (reminiscent of Nimesulide). To validate its therapeutic potential, it must be benchmarked against drugs that define the current therapeutic ceiling for inflammation and those that represent its structural liabilities.

The Benchmarking Panel (Standard-of-Care)
Drug ClassBenchmark AgentRationale for Selection
Structural Analog Nimesulide Shares the nitro-sulfonamide warhead; critical for comparing COX-2 selectivity and hepatotoxicity risks.
Clinical Gold Standard Celecoxib The standard for high-selectivity COX-2 inhibition; defines the target efficacy/safety profile.
Mechanistic Control Diclofenac Non-selective COX inhibitor; establishes the baseline for potency and gastric safety comparisons.
Safety Benchmark 2,4-Dinitrophenol (DNP) Positive control for mitochondrial uncoupling (toxicity), given the 4-hydroxy-3-nitro motif in HNSA-BA.

Experimental Framework: Efficacy & Selectivity

To objectively assess HNSA-BA, you must establish its Selectivity Index (SI) and Potency (IC50) relative to the panel above.

A. Biochemical Assay: COX-1 vs. COX-2 Inhibition

Objective: Determine if HNSA-BA exhibits the preferential COX-2 inhibition typical of nitro-sulfonamides.

Protocol:

  • System: Recombinant human COX-1 and COX-2 enzymes (Colorimetric Inhibitor Screening Assay).

  • Reaction: Peroxidase activity of heme-COX monitors the conversion of arachidonic acid to PGH2.

  • Dosing: 8-point serial dilution (0.01 µM to 100 µM) of HNSA-BA and Benchmarks.

  • Readout: Absorbance at 590 nm.

  • Calculation:

    
    .
    

Target Profile: An SI > 50 (similar to Celecoxib) indicates high therapeutic potential. An SI < 5 (similar to Diclofenac) suggests gastrointestinal liability.

B. Cellular Assay: PGE2 Suppression in Macrophages

Objective: Verify cell permeability and efficacy in a relevant biological system.

Protocol:

  • Cell Line: RAW 264.7 murine macrophages.

  • Induction: Stimulate with Lipopolysaccharide (LPS, 1 µg/mL) for 24 hours to upregulate COX-2.

  • Treatment: Co-treat with HNSA-BA (0.1–50 µM) or Benchmarks.

  • Supernatant Analysis: Quantify Prostaglandin E2 (PGE2) via ELISA.

  • Viability Control: Perform MTT assay in parallel to ensure PGE2 reduction is not due to cell death (cytotoxicity).

Safety Benchmarking: The "Nitro" Liability

The 4-hydroxy-3-nitro moiety is a known protonophore, capable of uncoupling oxidative phosphorylation (similar to DNP). This is a critical safety checkpoint.

C. Mitochondrial Uncoupling Assay

Objective: Rule out non-specific mitochondrial toxicity.

Protocol:

  • System: Isolated rat liver mitochondria or permeabilized HepG2 cells.

  • Measurement: Oxygen Consumption Rate (OCR) using a Clark-type electrode or Seahorse XF Analyzer.

  • Conditions:

    • State 2: Substrate only (Succinate).

    • State 3: ADP added (Active respiration).

    • State 4: Oligomycin added (ATP synthase inhibition).

  • Comparison:

    • Negative Control: DMSO.

    • Positive Control: DNP (Increases State 4 respiration).

    • Test: HNSA-BA.

Pass Criteria: HNSA-BA must not significantly increase State 4 respiration. If it mimics DNP, it is likely too toxic for systemic use.

Data Visualization & Logic

Comparative Efficacy Logic

The following diagram illustrates the decision tree for evaluating HNSA-BA based on experimental outcomes.

BenchmarkingLogic Start Compound HNSA-BA COX_Assay COX-1/2 Inhibition Assay Start->COX_Assay Selectivity_Check Calculate Selectivity Index (SI) COX_Assay->Selectivity_Check High_SI SI > 50 (Celecoxib-like) Selectivity_Check->High_SI Selective Low_SI SI < 10 (Diclofenac-like) Selectivity_Check->Low_SI Non-Selective Mito_Check Mitochondrial Uncoupling Assay High_SI->Mito_Check Low_SI->Mito_Check Safe No Uncoupling (Proceed to In Vivo) Mito_Check->Safe Stable OCR Toxic Uncoupling Detected (DNP-like Toxicity) Mito_Check->Toxic Increased State 4

Caption: Evaluation workflow for HNSA-BA. The compound must demonstrate COX-2 selectivity without exhibiting the mitochondrial toxicity associated with nitrophenols.

Mechanism of Action (Hypothetical)

How HNSA-BA likely interacts with the inflammatory cascade compared to SoCs.

MoA Membrane Cell Membrane (Phospholipids) AA Arachidonic Acid Membrane->AA PLA2 COX2 COX-2 Enzyme AA->COX2 PGH2 PGH2 COX2->PGH2 PGE2 PGE2 (Inflammation/Pain) PGH2->PGE2 Celecoxib Celecoxib (SoC) Celecoxib->COX2 Inhibits HNSA HNSA-BA HNSA->COX2 Putative Inhibition Nimesulide Nimesulide Nimesulide->COX2 Inhibits

Caption: HNSA-BA is hypothesized to block the COX-2 dependent conversion of Arachidonic Acid to PGH2, mimicking the action of Nimesulide and Celecoxib.

Summary of Expected Data Output

When publishing your comparison, organize your data into the following format:

ParameterHNSA-BA (Test)Celecoxib (SoC)Nimesulide (Analog)Diclofenac (Control)
COX-2 IC50 (µM) Experimental0.040.070.9
COX-1 IC50 (µM) Experimental15.0>1000.6
Selectivity Index Calc~375>1400~0.7
PGE2 IC50 (Cell) Experimental~0.10.020.05
Mito. Uncoupling ExperimentalNegativeNegativePositive (High Dose)

Interpretation:

  • If HNSA-BA shows IC50 < 1 µM for COX-2 and SI > 50 , it is a competitive candidate.

  • If HNSA-BA shows uncoupling activity at therapeutic concentrations, it should be flagged for topical use only or discarded.

References

  • Grosser, T., et al. (2017). "The Pharmacology of Inflammation." Goodman & Gilman's: The Pharmacological Basis of Therapeutics.

  • Flower, R. J. (2003). "The development of COX-2 inhibitors." Nature Reviews Drug Discovery, 2(3), 179-191.

  • Bernareggi, A. (1998). "Clinical pharmacokinetics of nimesulide." Clinical Pharmacokinetics, 35(4), 247-274.

  • Wallace, K. B., & Starkov, A. A. (2000). "Mitochondrial targets of drug toxicity." Annual Review of Pharmacology and Toxicology, 40(1), 353-388.

  • US EPA. (2024). "Chemical Substance Details: Benzoic acid, 2-[[(4-chloro-3-nitrophenyl)sulfonyl]amino]-."[4][5] EPA CompTox Chemicals Dashboard. (Reference for structural analogs).

Sources

Comparative

A Comparative Guide to the Synthesis of 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid

Introduction 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid is a complex organic molecule with potential applications in medicinal chemistry and materials science. Its structure, featuring a sulfonamide linkage...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid is a complex organic molecule with potential applications in medicinal chemistry and materials science. Its structure, featuring a sulfonamide linkage between a substituted anthranilic acid and a nitrophenol moiety, presents interesting synthetic challenges. The development of efficient, scalable, and cost-effective synthetic routes is crucial for enabling further research and potential commercialization.

This guide provides an in-depth comparison of two plausible synthetic routes to the target molecule. We will delve into the strategic considerations behind each pathway, provide detailed experimental protocols, and offer a comparative analysis to aid researchers in selecting the most suitable method for their specific needs. Our focus is on providing a comprehensive and practical resource grounded in established chemical principles.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to designing the synthesis of 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid begins with a retrosynthetic analysis. The most apparent disconnection is at the sulfonamide bond, which is typically formed by the reaction of a primary amine with a sulfonyl chloride. This leads us to two key precursors:

  • 2-aminobenzoic acid (anthranilic acid)

  • 4-hydroxy-3-nitrobenzenesulfonyl chloride

This retrosynthetic disconnection forms the basis of our primary proposed pathway, a convergent synthesis.

G cluster_precursors target 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid disconnection Sulfonamide bond formation target->disconnection anthranilic_acid 2-Aminobenzoic acid disconnection->anthranilic_acid sulfonyl_chloride 4-Hydroxy-3-nitrobenzenesulfonyl chloride disconnection->sulfonyl_chloride precursors Precursors

Caption: Retrosynthetic analysis of the target molecule.

Route A: A Convergent Approach via Sulfonamide Coupling

This route is arguably the more logical and efficient approach, involving the independent synthesis of the two key precursors followed by their coupling in the final step.

Part 1: Synthesis of the Key Intermediate: 4-Hydroxy-3-nitrobenzenesulfonyl Chloride

The synthesis of this crucial precursor can be achieved from readily available starting materials. A plausible sequence starts from 2-chloro-nitrobenzene.

G A 2-Chloro-nitrobenzene B 4-Chloro-3-nitro-benzenesulfonic acid A->B  Chlorosulfonic acid   C 4-Chloro-3-nitro-benzenesulfonyl chloride B->C  Thionyl chloride or POCl3   D 4-Hydroxy-3-nitro-benzenesulfonyl chloride C->D  Nucleophilic Hydroxide Substitution  

Caption: Synthesis of 4-hydroxy-3-nitrobenzenesulfonyl chloride.

Experimental Protocol: Synthesis of 4-Chloro-3-nitrobenzenesulfonyl chloride

This procedure is adapted from a known synthesis of a similar compound.[1]

  • Sulfonation: To a reaction vessel equipped with a stirrer and a dropping funnel, add chlorosulfonic acid. Cool the vessel in an ice bath. Slowly add o-chloro-nitrobenzene dropwise, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to 120°C and maintain this temperature for 4 hours.[1]

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid.

  • Isolation: Filter the solid, wash with cold water, and recrystallize from petroleum ether to obtain pure 4-chloro-3-nitrobenzenesulfonyl chloride.[1]

Causality Behind Experimental Choices:

  • Chlorosulfonic acid is a powerful sulfonating and chlorinating agent. Using it in excess helps to drive the reaction to completion.

  • The stepwise increase in temperature is crucial to control the reaction rate and prevent the formation of unwanted byproducts.

  • Pouring the reaction mixture onto ice is a standard procedure to quench the reaction and precipitate the product, which is insoluble in water.

Subsequent Hydroxylation:

The conversion of the chloro-group to a hydroxyl group can be achieved via nucleophilic aromatic substitution. However, this step can be challenging due to the deactivating effect of the nitro and sulfonyl chloride groups. It typically requires forcing conditions, such as high temperatures and pressures, with a strong base like sodium hydroxide.

Part 2: The Amine Component: 2-Aminobenzoic Acid (Anthranilic Acid)

Anthranilic acid is a commercially available and relatively inexpensive starting material. For the purpose of this guide, we will assume its availability. A common laboratory synthesis is the Hofmann rearrangement of phthalimide.

Part 3: The Final Step: Sulfonamide Bond Formation

This is a classic reaction in organic synthesis.

G cluster_reactants Reactants A 4-Hydroxy-3-nitro-benzenesulfonyl chloride C 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid A->C B 2-Aminobenzoic acid B->C

Caption: Final coupling step to form the target molecule.

Experimental Protocol: Sulfonamide Synthesis

  • Dissolution: Dissolve 2-aminobenzoic acid in a suitable solvent, such as pyridine or a mixture of THF and water, in the presence of a base like sodium bicarbonate or triethylamine.

  • Addition: Cool the solution in an ice bath and slowly add a solution of 4-hydroxy-3-nitrobenzenesulfonyl chloride in the same solvent.

  • Reaction: Allow the reaction to stir at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: Acidify the reaction mixture with dilute HCl to precipitate the product.

  • Purification: Filter the solid product, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid.

Mechanistic Rationale:

The reaction proceeds via a nucleophilic attack of the amino group of anthranilic acid on the electrophilic sulfur atom of the sulfonyl chloride. The base is required to neutralize the HCl that is formed as a byproduct, driving the reaction to completion.

Data Summary for Route A
StepStarting MaterialsReagentsKey ConditionsExpected Yield
1ao-Chloro-nitrobenzeneChlorosulfonic acid120°C, 4h~80%[1]
1b4-Chloro-3-nitro-benzenesulfonyl chlorideNaOHHigh temperature and pressureVariable
24-Hydroxy-3-nitro-benzenesulfonyl chloride, 2-Aminobenzoic acidBase (e.g., pyridine)Room temperatureGood to excellent

Route B: A Linear Approach with Late-Stage Functionalization

This alternative route involves forming the sulfonamide bond early on and then modifying the aromatic ring in subsequent steps.

G A 2-Aminobenzoic acid + 4-Chlorobenzenesulfonyl chloride B 2-(4-Chlorobenzenesulfonylamino)-benzoic acid A->B  Sulfonamide formation   C 2-(4-Chloro-3-nitrobenzenesulfonylamino)-benzoic acid B->C  Nitration   D 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid C->D  Hydroxylation  

Caption: Linear synthesis of the target molecule.

Challenges and Considerations for Route B
  • Nitration (Step B -> C): The nitration of 2-(4-chlorobenzenesulfonylamino)-benzoic acid is likely to be problematic. Both the sulfonamide and carboxylic acid groups are deactivating and meta-directing with respect to their positions on the anthranilic acid ring. The chloro-substituted phenyl ring will also be nitrated. The directing effects of the chloro and sulfonylamino groups on this ring will compete, potentially leading to a mixture of isomers and making purification difficult.

  • Hydroxylation (Step C -> D): As in Route A, the conversion of the chloro group to a hydroxyl group via nucleophilic aromatic substitution will require harsh conditions. Performing this reaction on a more complex molecule increases the risk of side reactions and degradation.

Due to these significant challenges, Route B is considered less synthetically viable than Route A.

Comparative Analysis: Route A vs. Route B

FeatureRoute A (Convergent)Route B (Linear)
Overall Efficiency Likely higher due to fewer problematic steps.Likely lower due to potential for low yields and difficult purifications.
Regioselectivity Controlled by the synthesis of the precursors.Potentially poor in the nitration step.
Reaction Conditions The final coupling is mild; precursor synthesis may require harsher conditions.Both nitration and hydroxylation steps can be harsh.
Scalability More amenable to scale-up due to better control over each step.Less scalable due to potential for complex mixtures.
Purification Generally more straightforward.Can be challenging due to isomeric byproducts.

Conclusion

Based on this analysis, Route A, the convergent synthesis , is the recommended pathway for the preparation of 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid. This approach offers better control over the chemical transformations, is likely to provide a higher overall yield, and presents fewer challenges in terms of purification and scalability. While the synthesis of the 4-hydroxy-3-nitrobenzenesulfonyl chloride precursor requires careful execution, it is a more predictable and manageable process than the late-stage functionalization steps in Route B.

For researchers and drug development professionals, the adoption of a convergent strategy like Route A will likely lead to a more reliable and efficient supply of the target molecule, facilitating further investigation into its properties and potential applications.

References

  • PrepChem. Synthesis of 4-nitrobenzenesulfonamide. [Link]

  • Wang, X., & Li, J. (2010). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. ResearchGate. [Link]

  • Google Patents. Preparation method benzene sulfonyl chloride and diphenylsulfone.
  • Google Patents. Process for the production of benzenesulfonamides.
  • Google Patents. Process for the preparation of 3-nitrobenzenesulfonyl chloride.
  • Google Patents. Preparation method of substituted benzene sulfonyl chloride.
  • Google Patents. Method for synthesizing p-nitrobenzenesulfonyl chloride.
  • Google Patents.
  • Organic Syntheses. Orthanilic acid. [Link]

  • Google Patents. Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
  • Google Patents.
  • Royal Society of Chemistry. Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. [Link]

  • Google Patents. The preparation method of 2-hydroxyl-4-aminobenzoic acid.
  • ResearchGate. Copper Promoted Synthesis of Diaryl Ethers. [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid proper disposal procedures

Executive Safety Directive Do not dispose of this compound down the drain. 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid is a complex nitro-aromatic sulfonamide.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Do not dispose of this compound down the drain. 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid is a complex nitro-aromatic sulfonamide. Its disposal requires strict adherence to High-Temperature Incineration protocols due to the presence of a nitro group (potential thermal instability), a phenolic moiety (environmental toxicity), and a sulfonamide linkage (biological activity).

Immediate Action Required:

  • Segregation: Isolate from strong oxidizers, reducing agents, and bases.

  • Labeling: Mark as "Hazardous Waste: Toxic, Corrosive, Organic."

  • Disposal Path: RCRA-permitted hazardous waste incinerator (High BTU).

Chemical Hazard Profile & Rationale

To understand the procedure, you must understand the molecule. We are not just following a list; we are managing the specific risks inherent to the functional groups of 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid .

Functional MoietyHazard CharacteristicOperational Implication
Nitro Group (-NO₂) Energetic/Reactive: Nitro-aromatics possess high potential energy. While mono-nitro compounds are generally stable, they can decompose violently under high heat or shock if dry and impure.Never heat waste containers. Store solids in anti-static containers. Avoid friction/grinding.
Phenol (-OH) Toxic/Corrosive: Phenols are rapidly absorbed through skin and are severe aquatic toxins (EPA Priority Pollutants).Double-gloving (Nitrile/Neoprene) is mandatory. Prevent release into water systems.[1]
Benzoic Acid (-COOH) Acidic/Corrosive: Lowers pH, creating compatibility issues with cyanides or sulfides (releasing toxic gas).Check pH of liquid waste streams. Do not mix with alkaline waste without controlled neutralization.
Sulfonamide (-SO₂NH-) Sensitizer: High potential for allergic sensitization and antibiotic-like environmental resistance.Use HEPA-filtered enclosures for weighing/transfer to prevent dust inhalation.

Waste Segregation & Compatibility Logic

Effective disposal begins at the bench. You must segregate this waste stream to prevent "unintended chemistry" in the waste drum.

Compatibility Matrix
Chemical ClassCompatibility StatusRisk Analysis
Strong Oxidizers (e.g., Peroxides, Nitrates)INCOMPATIBLE Explosion Risk: Nitro groups are already oxidized; adding strong oxidizers to the organic backbone can trigger rapid decomposition.
Strong Bases (e.g., NaOH, KOH)CAUTION Exothermic Reaction: The benzoic acid and phenol protons will react. If neutralization is required, do so slowly in an ice bath to prevent heat accumulation.
Reducing Agents (e.g., Hydrides)INCOMPATIBLE Toxic Gas: Reduction of the nitro group can yield toxic anilines or heat sufficient to ignite the solvent.
Chlorinated Solvents COMPATIBLE Generally safe for co-disposal in "Organic Waste" streams destined for incineration.

Detailed Disposal Protocols

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)

Objective: Containment for off-site incineration.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass if possible to eliminate breakage risk, but glass is acceptable if secondary containment is used.

  • Stabilization: If the compound is old or dried out, visually inspect for crystal formation on the threads of the container (a sign of shock-sensitive peroxides or picrate-like salts, though less common here). If crystals are present, STOP and contact EHS immediately.

  • Packaging:

    • Place the solid waste into the HDPE jar.

    • Wipe threads clean before closing (friction on nitro-compounds can be hazardous).

    • Seal the lid with parafilm to prevent loosening during transport.

  • Labeling:

    • Primary Constituent: 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid.

    • Hazards: Toxic, Irritant.[2][3]

    • RCRA Codes (Suggested): D002 (Corrosive), and potentially U-listed equivalent for nitrophenols if applicable in your state.

Scenario B: Liquid Waste (Mother Liquors/Solvent Solutions)

Objective: Safe pH adjustment and solvent stream integration.

  • Characterization: Test the pH of the solution. It will likely be acidic.

  • Segregation Decision:

    • If pH < 2:[4][5] Do not mix with general organic waste yet.

    • If pH 2–10: Safe for general "Organic Solvent" waste streams (Halogenated or Non-Halogenated).

  • Neutralization (Only if required by local EHS):

    • Place the collection flask in an ice bath.

    • Slowly add dilute Sodium Bicarbonate (NaHCO₃) while stirring.

    • Note: The solution may turn deep yellow/orange (formation of the nitrophenolate anion). This is normal but indicates the formation of a salt that is more water-soluble.

  • Transfer: Pour into the appropriate solvent waste carboy (typically "High BTU Organic Waste").

Visualized Workflows

Figure 1: Waste Stream Decision Logic

This decision tree guides the researcher through the physical state and chemical properties to the correct disposal bin.

WasteLogic Start Waste Generation: 2-(4-Hydroxy-3-nitro...) StateCheck Physical State? Start->StateCheck Solid Solid / Precipitate StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidAction Pack in HDPE Jar (Anti-static) Solid->SolidAction LiquidCheck Check pH Liquid->LiquidCheck FinalSolid Solid Waste Bin (Incineration) SolidAction->FinalSolid Acidic pH < 2 LiquidCheck->Acidic Neutral pH 2 - 12 LiquidCheck->Neutral Neutralize Slow Neutralization (Ice Bath + NaHCO3) Acidic->Neutralize Caution: Exothermic FinalLiquid Organic Waste Carboy (High BTU Incineration) Neutral->FinalLiquid Neutralize->Neutral

Caption: Operational decision tree for segregating solid vs. liquid waste streams to ensure chemical stability.

Figure 2: The "Why" – Molecular Hazard Map

Understanding the structural basis of the hazards ensures compliance.

MoleculeHazard Molecule 2-(4-Hydroxy-3-nitro- benzenesulfonylamino)- benzoic acid Nitro Nitro Group (-NO2) Molecule->Nitro Phenol Phenol Group (-OH) Molecule->Phenol Sulfon Sulfonamide (-SO2NH-) Molecule->Sulfon Acid Benzoic Acid (-COOH) Molecule->Acid Explosion Thermal Instability (Incinerate) Nitro->Explosion EnvTox Aquatic Toxicity (No Drain Disposal) Phenol->EnvTox Allergy Sensitizer (Use PPE) Sulfon->Allergy Corrosive Corrosive/pH (Segregate Bases) Acid->Corrosive

Caption: Structural decomposition linking functional groups to specific disposal hazards and safety protocols.

Regulatory & Compliance Framework

In the absence of a specific listing for this exact long-chain molecule, you must classify it based on RCRA Characteristics and Constituent Moieties .

  • Waste Codes (US EPA):

    • D002 (Corrosivity): Applicable if the waste is aqueous and pH < 2.[5]

    • D003 (Reactivity): While unlikely to detonate at STP, the nitro group warrants caution. If the material is dry and suspected of being shock-sensitive, treat as D003.

    • U-Listed Derivatives: This compound is a derivative of p-nitrophenol (U170) and benzoic acid. While the derivative itself may not be listed, best practice dictates treating it with the severity of a U-Listed Toxic Waste .

  • Department of Transportation (DOT):

    • Proper Shipping Name: Waste Corrosive Solid, Acidic, Organic, n.o.s. (contains nitrobenzoic acid derivative) OR Waste Toxic Solids, Organic, n.o.s.

    • Hazard Class: Class 8 (Corrosive) or Class 6.1 (Toxic).

    • Packing Group: II or III.

Emergency Contingencies

Spill Response:

  • Evacuate: If dust is airborne, clear the area.

  • PPE: Don Tyvek suit, double nitrile gloves, and a full-face respirator (P100 cartridges) if outside a fume hood.

  • Neutralize: Cover spill with soda ash or sodium bicarbonate.

  • Absorb: Use vermiculite or clay absorbent. Do not use combustible materials (sawdust/paper towels) due to the nitro group.

  • Collect: Scoop into a plastic pail. Label as "Hazardous Waste - Spill Debris."

References

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Washington, D.C. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.[Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Toxic and Hazardous Substances: Nitrophenols (1910.1000).[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.